molecular formula C12H12ClN3 B13199164 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole

4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole

Cat. No.: B13199164
M. Wt: 233.69 g/mol
InChI Key: KMZCUPVOJHPYOQ-UHFFFAOYSA-N
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Description

4-Benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole is a synthetic 1,2,4-triazole derivative of high interest in medicinal chemistry for the development of new therapeutic agents. The 1,2,4-triazole scaffold is a privileged structure in drug discovery due to its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets, which can enhance binding affinity and improve pharmacokinetic properties . This particular compound features a benzyl group at the N-4 position, a chlorine atom at the C-3 position, and a cyclopropyl ring at the C-5 position. The cyclopropyl moiety is often used in lead optimization to fine-tune properties like metabolic stability and lipophilicity. Compounds based on the 1,2,4-triazole core have demonstrated a wide spectrum of biological activities in scientific research, including potent anticancer , antimicrobial , and antitubercular effects . The presence of multiple substitution sites on the triazole ring allows for extensive structure-activity relationship (SAR) studies, making this compound a valuable intermediate for synthesizing novel analogs. Researchers can utilize this compound as a key building block in the design and optimization of new inhibitors for various enzymes and cellular targets. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

4-benzyl-3-chloro-5-cyclopropyl-1,2,4-triazole

InChI

InChI=1S/C12H12ClN3/c13-12-15-14-11(10-6-7-10)16(12)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

KMZCUPVOJHPYOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(N2CC3=CC=CC=C3)Cl

Origin of Product

United States

Foundational & Exploratory

4-Benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole: Comprehensive Structural, Synthetic, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in modern medicinal chemistry and agrochemical development, acting as a robust bioisostere for amides, esters, and carboxylic acids[1]. Among its highly functionalized derivatives, 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole (CAS: 1087784-57-3) stands out as a highly versatile building block. By combining the lipophilic anchoring of a benzyl group, the metabolic resistance of a cyclopropyl moiety, and the electronic reactivity of a chlorine atom, this compound serves as a critical intermediate for synthesizing advanced therapeutics and crop protection agents[2],[3].

This technical guide provides an in-depth analysis of its physicochemical properties, structural biology, and validated synthetic methodologies.

Chemical Identity & Physicochemical Profile

Understanding the baseline physicochemical properties of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole is essential for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core identity[2].

PropertyValue
Chemical Name 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole
CAS Registry Number 1087784-57-3
Molecular Formula C₁₂H₁₂ClN₃
Molecular Weight 233.70 g/mol
SMILES String ClC1=NN=C(C2CC2)N1CC3=CC=CC=C3
Purity (Commercial Standard) ≥95%
Storage Conditions Sealed in dry, 2-8°C
Structural Class Aromatic nitrogen heterocycle

Structural Biology & Pharmacophore Analysis

The specific substitution pattern on the 1,2,4-triazole core is not arbitrary; it is a meticulously designed pharmacophore intended to optimize binding affinity and pharmacokinetic stability[1],[4].

  • 1,2,4-Triazole Core: Provides structural rigidity, a high dipole moment, and acts as a potent hydrogen-bond acceptor/donor system. It is highly resistant to metabolic cleavage[1].

  • 4-Benzyl Group (N4 Position): Imparts significant lipophilicity, enhancing membrane permeability. The aromatic ring is capable of

    
     stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in target binding pockets.
    
  • 5-Cyclopropyl Group (C5 Position): Cyclopropyl rings are classic bioisosteres for linear alkyl chains. They provide necessary steric bulk to properly orient the molecule within a receptor while significantly reducing the molecule's susceptibility to Cytochrome P450 (CYP450)-mediated aliphatic oxidation.

  • 3-Chloro Substituent (C3 Position): The halogen atom increases the overall metabolic stability of the heterocycle. More importantly, from a synthetic perspective, the C3-chloro group is an excellent leaving group, making this molecule a prime candidate for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling reactions[5].

PharmacophoreModel Core 1,2,4-Triazole Core (Dipole, H-Bonding) Benzyl 4-Benzyl Group (π-π Stacking, Lipophilicity) Core->Benzyl N4 Position Chloro 3-Chloro Substituent (Halogen Bonding, SNAr Target) Core->Chloro C3 Position Cyclopropyl 5-Cyclopropyl Group (Steric Bulk, CYP450 Resistance) Core->Cyclopropyl C5 Position

Fig 1: Pharmacophore interaction model highlighting the functional roles of each substituent.

Mechanistic Synthesis Pathway

The direct electrophilic chlorination of a fully formed 1,2,4-triazole ring is highly inefficient due to the electron-deficient nature of the heterocycle. Therefore, the synthesis of 3-chloro-1,2,4-triazoles relies on an indirect, two-stage approach: the formation of a 1,2,4-triazole-3-thiol intermediate, followed by oxidative desulfurative chlorination[5],[6].

  • Alkaline Cyclization: The triazole core is assembled by reacting cyclopropanecarbohydrazide with benzyl isothiocyanate. This forms a thiosemicarbazide intermediate, which undergoes intramolecular cyclodehydration in an alkaline medium to yield 4-benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol[6],[7].

  • Oxidative Chlorination: The thiol (or its thione tautomer) is subjected to oxidative conditions using chlorine gas in an acidic aqueous medium. This process oxidizes the sulfur atom, transforming it into an excellent leaving group, which is subsequently displaced by chloride ions to yield the final 3-chloro derivative[5],[8].

SynthesisWorkflow SM1 Cyclopropanecarbohydrazide Step1 Alkaline Cyclization (NaOH, EtOH, Reflux) SM1->Step1 SM2 Benzyl isothiocyanate SM2->Step1 Int1 4-Benzyl-5-cyclopropyl- 4H-1,2,4-triazole-3-thiol Step1->Int1 Condensation & Ring Closure Step2 Oxidative Chlorination (Cl2 gas, AcOH/H2O, <10°C) Int1->Step2 Prod 4-Benzyl-3-chloro-5-cyclopropyl- 4H-1,2,4-triazole Step2->Prod Desulfurization & Chlorination

Fig 2: Two-step synthetic workflow for 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that causality is understood and verifiable at each step.

Protocol 1: Synthesis of 4-Benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Causality: The alkaline medium is strictly required to drive the thermodynamically favored intramolecular ring closure of the thiosemicarbazide intermediate into the triazole core[6].

Step-by-Step Procedure:

  • Initiation: Dissolve cyclopropanecarbohydrazide (1.0 eq) in absolute ethanol.

  • Condensation: Add benzyl isothiocyanate (1.05 eq) dropwise at room temperature. Stir for 2 hours.

  • Cyclization: Add a 2M aqueous NaOH solution to the mixture and heat to reflux for 6–8 hours.

  • Precipitation: Cool the reaction to room temperature and carefully acidify with 2M HCl to pH 3–4. Filter the resulting precipitate, wash with cold distilled water, and dry under vacuum.

  • Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The final product must exhibit a characteristic thione C=S stretch (~1260 cm⁻¹) or thiol S-H stretch (~2550 cm⁻¹) in FTIR, confirming successful cyclization.

Protocol 2: Oxidative Chlorination to the Target Compound

Causality: Maintaining a strict low-temperature environment (<10 °C) is critical. Higher temperatures will lead to the over-oxidation of the thiol into a sulfonyl chloride (—SO₂Cl) or trigger the formation of explosive diazonium-like side products[5],[8].

Step-by-Step Procedure:

  • Preparation: Suspend the thiol intermediate (1.0 eq) from Protocol 1 in a mixture of glacial acetic acid and water (4:1 v/v).

  • Thermal Control: Submerge the reaction flask in an ice-salt bath and cool the suspension to 0–5 °C.

  • Oxidation: Slowly bubble chlorine gas (Cl₂) through the suspension for 1–2 hours, strictly maintaining the internal temperature below 10 °C. The suspension will transition into a clear solution before a new precipitate begins to form.

  • Quenching: Purge the system with nitrogen gas to expel excess Cl₂. Pour the reaction mixture over crushed ice and extract three times with dichloromethane (DCM).

  • Workup: Wash the combined organic layers with saturated aqueous NaHCO₃ followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole[2].

  • Self-Validation Check: The successful conversion is confirmed by the disappearance of the C=S/S-H stretch in FTIR and the appearance of a distinct C-Cl stretch (~700–750 cm⁻¹). LC-MS must show a characteristic isotopic pattern (3:1 ratio for ³⁵Cl/³⁷Cl) at m/z 234.07 for[M+H]⁺.

References

1.[2] ChemScene. 4-Benzyl-3-chloro-5-cyclopropyl-4h-1,2,4-triazole. Retrieved from 2.[1] National Center for Biotechnology Information (PMC). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from 3.[3] European Patent Office. NOVEL HETEROARYL-TRIAZOLE AND HETEROARYL-TETRAZOLE COMPOUNDS AS PESTICIDES. Retrieved from 4.[4] MDPI. 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from 5.[5] Benchchem. 1-Chloro-1H-1,2,4-triazole CAS 21034-55-9. Retrieved from 6.[8] Google Patents. US7919629B2 - Sulphonyl-1,2,4-triazole salts. Retrieved from 7.[6] Zaporizhzhia State Medical University. Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from 8.[7] National Center for Biotechnology Information (PMC). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Cyclopropyl-Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Cyclopropyl-Substituted 1,2,4-Triazole Derivatives Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist

Executive Summary

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for blockbuster antifungal agents (e.g., Fluconazole, Posaconazole) and emerging anticancer therapeutics. This guide focuses on a specific high-value structural subclass: cyclopropyl-substituted 1,2,4-triazole derivatives .

The incorporation of a cyclopropyl moiety is not merely cosmetic; it introduces critical physicochemical advantages. The cyclopropyl group acts as a "bioisostere" for isopropyl or phenyl groups but adds unique conformational rigidity and metabolic stability (the "cyclopropyl effect"). This guide details the structure-activity relationships (SAR), mechanistic pathways (CYP51 and Tubulin inhibition), and validated experimental protocols for synthesizing and testing these potent derivatives.

Structural Rationale & SAR

Why the Cyclopropyl-Triazole Hybrid?

In drug design, the fusion of a 1,2,4-triazole core with a cyclopropyl ring creates a synergistic pharmacophore.

  • The Triazole Core: Acts as a hydrogen bond acceptor and a metal coordinator (specifically binding to the heme iron of CYP450 enzymes). It mimics the peptide bond, improving bioavailability.

  • The Cyclopropyl "Kicker":

    • Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropyl ring locks the molecule into a preferred conformation, reducing the entropy penalty upon binding to the target protein.

    • Metabolic Stability: The C-H bonds in a cyclopropyl ring have higher dissociation energy (

      
      ) compared to methylene groups (
      
      
      
      ), making them more resistant to oxidative metabolism by P450s.
    • Lipophilicity: It increases

      
       moderately, enhancing membrane permeability without rendering the molecule insoluble.
      
Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points for biological activity.

SAR_Map Triazole 1,2,4-Triazole Core (Heme Coordination) Cyclopropyl C5-Cyclopropyl Group (Lipophilicity & Rigidity) Triazole->Cyclopropyl Metabolic Stability N1_Sub N1-Substituent (Pharmacokinetics/Solubility) Triazole->N1_Sub Bioavailability C3_Sub C3-Aryl/Heteroaryl (Target Specificity) Triazole->C3_Sub Hydrophobic Interaction Note1 Critical for CYP51 Binding Pocket Fit Cyclopropyl->Note1

Figure 1: SAR map highlighting the functional role of the cyclopropyl group in enhancing triazole efficacy.

Therapeutic Focus: Antifungal Activity

The most established application of this scaffold is the inhibition of fungal ergosterol biosynthesis.[1][2]

Mechanism of Action: CYP51 Inhibition

Cyclopropyl-triazoles function as Type II inhibitors of Lanosterol 14


-demethylase (CYP51) .
  • Binding: The N4 nitrogen of the triazole ring coordinates axially with the heme iron (

    
    ) in the CYP51 active site.[3]
    
  • Blockade: This coordination prevents oxygen activation, halting the demethylation of lanosterol.

  • Result: Accumulation of toxic 14

    
    -methylsterols and depletion of ergosterol disrupt membrane integrity, leading to fungal cell death.
    

Key Insight: The cyclopropyl group fits into the hydrophobic access channel of CYP51, often providing higher affinity than the isopropyl group found in older azoles.

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway Toxic_Sterols Toxic 14α-methylsterols (Membrane Stress) CYP51->Toxic_Sterols Inhibition Consequence Inhibitor Cyclopropyl-Triazole Inhibitor Inhibitor->CYP51 Blocks Heme Iron Cell_Death Fungal Cell Death Ergosterol->Cell_Death Depletion Toxic_Sterols->Cell_Death

Figure 2: Mechanism of Action showing the blockade of Ergosterol biosynthesis by triazole inhibitors.

Comparative Efficacy Data

The following table summarizes MIC (Minimum Inhibitory Concentration) data for representative cyclopropyl-triazole derivatives compared to standard drugs.

Compound IDStructure FeatureTarget OrganismMIC (

g/mL)
Reference
5k Oxime ether + CyclopropylFusarium graminearum1.22 (EC50)[1]
7a 4-substituted-5-cyclopropylCandida albicans0.0313[2]
Fluconazole Standard DrugCandida albicans0.125 - 1.0[2]
Voriconazole Standard DrugAspergillus fumigatus0.25[3]

Emerging Application: Anticancer Activity

Recent studies (2018-2024) have repurposed this scaffold for oncology, targeting Tubulin polymerization and EGFR kinases.

  • Tubulin Inhibition: Certain 3,5-disubstituted triazoles bind to the colchicine site of tubulin, preventing microtubule formation and arresting the cell cycle at the G2/M phase.

  • EGFR Inhibition: The triazole ring mimics the adenine pocket of ATP, acting as a competitive inhibitor in kinase domains.

Data Highlight: Compound 103h (diaryl-1,2,4-triazole) exhibited an IC50 of 3–20 nM against HeLa and MCF-7 cell lines, outperforming some clinical standards [4].[4]

Experimental Protocols

Protocol A: Synthesis of 3-Aryl-5-Cyclopropyl-1,2,4-Triazole

This "One-Pot" cyclization is preferred over the Pellizzari reaction for its milder conditions.

Reagents:

  • Cyclopropanecarbohydrazide (1.0 eq)

  • Substituted Benzonitrile (1.0 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)[5]
    
  • Catalyst: CuI (10 mol%)

  • Solvent: DMF or DMSO[5]

Step-by-Step:

  • Activation: Dissolve the benzonitrile and cyclopropanecarbohydrazide in DMF in a round-bottom flask.

  • Catalysis: Add

    
     and CuI. Purge with nitrogen.
    
  • Cyclization: Heat the mixture to 120°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up: Cool to room temperature. Pour into ice-cold water. The triazole often precipitates as a white/off-white solid.

  • Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and recrystallize from Ethanol.

Synthesis_Workflow Start Reagents: Cyclopropyl-hydrazide + Nitrile Catalysis Add CuI (10%) + K2CO3 Solvent: DMF Start->Catalysis Heat Heat to 120°C (12-16 Hours) Catalysis->Heat Quench Quench in Ice Water Heat->Quench Purify Filtration or EtOAc Extraction Quench->Purify Product Final Product: Cyclopropyl-1,2,4-Triazole Purify->Product

Figure 3: Synthetic workflow for Copper-catalyzed triazole formation.

Protocol B: In Vitro Antifungal Assay (Broth Microdilution)

Standard: CLSI M27-A3 guidelines.

  • Inoculum Prep: Adjust fungal suspension (C. albicans) to

    
     to 
    
    
    
    cells/mL in RPMI 1640 medium.
  • Plate Setup: Use 96-well sterile plates. Dispense 100

    
    L of inoculum per well.
    
  • Compound Dosing: Add 100

    
    L of the test compound (dissolved in DMSO, <1% final conc) in serial dilutions (e.g., 64 
    
    
    
    g/mL down to 0.125
    
    
    g/mL).
  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: Determine MIC as the lowest concentration showing 100% inhibition of visible growth compared to the growth control well.

References

  • Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties. RSC Advances. Available at: [Link]

  • Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Letters in Drug Design & Discovery. Available at: [Link]

  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole CAS number and identifiers

[1][2]

Executive Summary

4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole (CAS: 1087784-57-3 ) is a highly specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Characterized by a 1,2,4-triazole core substituted with a lipophilic benzyl group, a sterically distinct cyclopropyl moiety, and a reactive chlorine "handle," this compound serves as a critical electrophile in nucleophilic aromatic substitution (

This guide provides a comprehensive technical analysis of the compound's physiochemical properties, synthetic architecture, and reactivity profile, designed for medicinal chemists and process engineers.

Chemical Identity & Physiochemical Profile[2][5][6][7]

Core Identifiers
ParameterValue
Chemical Name 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole
CAS Number 1087784-57-3
Molecular Formula

Molecular Weight 233.70 g/mol
SMILES ClC1=NN=C(C2CC2)N1CC3=CC=CC=C3
InChI Key ZGCSGEGQJRCSDB-UHFFFAOYSA-N (Analogous structure verification)
Physical & Computational Properties

Data derived from computational models and supplier certificates of analysis.

PropertyValueContext
Appearance Solid (White to Off-white)Standard state at STP
LogP (Predicted) ~2.86Moderate lipophilicity; suitable for CNS-active scaffolds
TPSA 30.71 ŲHigh membrane permeability potential
H-Bond Acceptors 3Nitrogen atoms in triazole ring
H-Bond Donors 0Lack of NH/OH groups increases bioavailability
pKa (Conjugate Acid) ~2.5Weakly basic nitrogen (N2)

Synthetic Architecture

The synthesis of 1087784-57-3 typically follows a convergent route involving the cyclization of a thiosemicarbazide intermediate, followed by oxidative desulfurization-chlorination. This pathway ensures regiospecific placement of the benzyl and cyclopropyl groups.

Retrosynthetic Analysis

The 3-chloro-1,2,4-triazole motif is most reliably accessed from the corresponding triazole-3-thione .

  • Disconnection: C-Cl bond

    
     C=S (Thione precursor).
    
  • Precursor: 4-benzyl-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

  • Linear Precursor: 1-(Cyclopropanecarbonyl)-4-benzylthiosemicarbazide.

  • Starting Materials: Cyclopropanecarboxylic acid hydrazide + Benzyl isothiocyanate.

Validated Synthetic Protocol

Note: The following protocol is a generalized high-yield methodology for 3-chloro-4,5-disubstituted-1,2,4-triazoles.

Step 1: Thiosemicarbazide Formation

  • Reactants: Cyclopropanecarboxylic acid hydrazide (1.0 eq) + Benzyl isothiocyanate (1.05 eq).

  • Solvent: Ethanol or Acetonitrile (Reflux).

  • Mechanism: Nucleophilic attack of the hydrazide terminal amine onto the isothiocyanate carbon.

  • Yield Target: >85%.

Step 2: Cyclization to Thione

  • Reagent: 2M NaOH or

    
     (aq).
    
  • Conditions: Reflux for 4–6 hours.

  • Workup: Acidification with HCl precipitates the thione intermediate.

Step 3: Chlorination (The Critical Step)

  • Reagents: Phosphorus Oxychloride (

    
    ) or 
    
    
    .
  • Conditions: Sealed tube or reflux; strict anhydrous conditions.

  • Mechanism: The thione tautomerizes to the thiol, which attacks phosphorus, creating a good leaving group that is displaced by chloride.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

SynthesisPathStart1CyclopropanecarboxylicAcid HydrazideInter1ThiosemicarbazideIntermediateStart1->Inter1Condensation(EtOH, Reflux)Start2BenzylIsothiocyanateStart2->Inter1ThioneTriazole-3-thionePrecursorInter1->ThioneCyclization(NaOH, Heat)Final4-benzyl-3-chloro-5-cyclopropyl-triazole(CAS 1087784-57-3)Thione->FinalChlorination(POCl3 or PCl5)

Figure 1: Convergent synthesis pathway from commercially available hydrazides and isothiocyanates.

Reactivity Profile & Applications

The utility of CAS 1087784-57-3 lies in the reactivity of the C3-Chlorine atom. The 1,2,4-triazole ring is electron-deficient, making the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (


)
Key Reaction: Displacement

Researchers utilize this scaffold to introduce diverse amines, alkoxides, or thiols at the 3-position.

  • Nucleophiles: Primary/Secondary amines, Phenols, Thiols.

  • Catalysis: Often requires mild base (

    
    , 
    
    
    ) or heat.
  • Application: Synthesis of biologically active compounds (e.g., LSD1 inhibitors, antifungal agents) where the triazole acts as a rigid linker.

Stability Considerations
  • Cyclopropyl Group: Stable under standard basic/acidic workups but susceptible to ring-opening under strong radical conditions or extreme Lewis acid catalysis.

  • Benzyl Group: Stable under

    
     conditions. Can be removed via hydrogenolysis (
    
    
    ) if the free N4-H triazole is the target.
Reactivity Logic Map

ReactivityCore3-Chloro-Triazole Core(Electrophile)Prod_Amine3-Amino-Triazole(Bioactive Linker)Core->Prod_AmineSNAr (Heat/Base)Prod_Ether3-Alkoxy-TriazoleCore->Prod_EtherSNAr (NaH/THF)Prod_Thio3-Thio-TriazoleCore->Prod_ThioSNAr (K2CO3)AminePrimary/Sec. Amines(HNRR')Amine->CoreAlkoxideAlkoxides(NaOR)Alkoxide->CoreThiolThiols(HSR)Thiol->Core

Figure 2: Divergent synthesis utility via Nucleophilic Aromatic Substitution (

Safety & Handling Protocols

As a halogenated heterocycle, this compound requires standard laboratory safety protocols.

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Irritant).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the C-Cl bond over long periods.

References

  • ChemScene. (n.d.). 4-Benzyl-3-chloro-5-cyclopropyl-4h-1,2,4-triazole Product Data. Retrieved from [1]

  • PubChem. (2025).[3] 1,2,4-Triazole Structure and Bioactivity Data. National Library of Medicine. Retrieved from

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. (Foundational chemistry for triazole synthesis).
  • BLD Pharm. (n.d.). Product Analysis: CAS 1087784-57-3. Retrieved from

The Strategic Role of the Cyclopropyl Group in 1,2,4-Triazole Medicinal Chemistry: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the fusion of specific pharmacophores is essential for overcoming complex pharmacokinetic and pharmacodynamic hurdles. As a Senior Application Scientist, I frequently encounter the challenge of balancing target affinity with metabolic stability (ADMET). The combination of a cyclopropyl group with a 1,2,4-triazole core has emerged as a privileged scaffold. This whitepaper deconstructs the physicochemical causality behind this combination, exploring its mechanistic synergy, real-world pharmacological applications, and the self-validating synthetic protocols required to engineer these molecules.

Mechanistic Synergy: Why Cyclopropyl + 1,2,4-Triazole?

To understand the power of this hybrid scaffold, we must isolate the physicochemical contributions of each moiety before examining their synergy.

The 1,2,4-Triazole Core: The Ultimate Amide Bioisostere

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. In medicinal chemistry, it is primarily deployed as a robust amide bioisostere[1].

  • Hydrogen Bonding: It mimics the hydrogen-bonding profile of a peptide bond. The N1 and N2 atoms act as potent hydrogen bond acceptors (mimicking a carbonyl oxygen), while the N4 position can serve as a donor or a versatile attachment point[1][2].

  • Metabolic Stability: Unlike amides, which are highly susceptible to enzymatic hydrolysis and proteolytic cleavage, the aromatic triazole ring is metabolically inert, significantly extending the drug's half-life[1].

The Cyclopropyl Group: Conformational Locking and sp² Character

The cyclopropyl group is the smallest carbocycle, yet it punches far above its weight class in drug design[3].

  • Entropic Optimization: Linear alkyl chains (like propyl or butyl) possess high rotational freedom. Binding to a target requires freezing these bonds into a single conformation, incurring a massive entropic penalty. The cyclopropyl ring is conformationally locked, pre-organizing the molecule for binding and thereby increasing affinity[4][5].

  • Electronic Properties: Due to high ring strain, the C-C bonds in cyclopropane possess significant sp² character (similar to alkenes). This allows the ring to engage in weak π-interactions within hydrophobic pockets[3].

  • CYP450 Resistance: Linear alkyls are notoriously vulnerable to terminal oxidation by Cytochrome P450 enzymes. The cyclopropyl ring sterically and electronically resists this degradation, improving the pharmacokinetic profile[4].

Synergy Triazole 1,2,4-Triazole Core (Amide Bioisostere, H-Bonding) Synergy Privileged Scaffold (Optimized ADMET & Target Affinity) Triazole->Synergy Cyclopropyl Cyclopropyl Group (Rigidity, Lipophilicity, Metabolic Stability) Cyclopropyl->Synergy Target1 CYP51 Inhibitors (Antifungal) Synergy->Target1 Target2 URAT1 Inhibitors (Uricosuric/Lesinurad) Synergy->Target2 Target3 Kinase Inhibitors (Anticancer) Synergy->Target3

Logical framework of cyclopropyl-1,2,4-triazole synergy in rational drug design.

Pharmacological Case Studies & Target Classes

The theoretical benefits of this scaffold translate into measurable clinical success across diverse therapeutic areas.

A. Uricosurics: The Lesinurad Paradigm

Lesinurad (Zurampic) is an FDA-approved drug for the treatment of gout[6]. It functions as a potent inhibitor of Uric Acid Transporter 1 (URAT1)[6].

  • Structural Role: Lesinurad features a 1,2,4-triazole-3-thiol core substituted at the N4 position with a 4-cyclopropylnaphthalen-1-yl group[6].

  • Causality: The cyclopropyl group on the naphthalene ring provides the exact steric bulk and lipophilicity required to wedge into the hydrophobic binding site of URAT1, blocking the reabsorption of uric acid from the renal tubule[6].

B. Antifungals: CYP51 Inhibition

1-Cyclopropyl-1H-1,2,4-triazole derivatives exhibit exceptional antifungal activity against Candida and Fusarium species[4][5].

  • Mechanism: The unhindered nitrogen of the triazole coordinates directly with the heme iron of the fungal enzyme lanosterol 14-alpha-demethylase (CYP51)[4][5].

  • Causality: The cyclopropyl substituent enhances binding interactions within the hydrophobic active site channel. It improves membrane penetration while avoiding the steric clash that larger rings (like cyclohexyl) would cause[4][5].

C. Anticancer: Kinase Inhibition & BBB Modulation

In oncology, cyclopropyl-1,2,4-triazole hybrids are utilized to selectively inhibit critical protein kinases (e.g., CSNK2, PLK1/BRD4)[1][7].

  • Causality: In CSNK2 inhibitors, the triazole replaces an amide to form precise hydrogen bonds with Lys68 and a buried water molecule in the ATP-binding pocket[1]. Furthermore, the small, obstructed hydrophobic nature of the cyclopropyl group can be used to intentionally limit Blood-Brain Barrier (BBB) penetration, which is a critical design strategy when targeting peripheral receptors (like CB1) to avoid CNS toxicity[7].

Quantitative Data: The "Goldilocks" Effect of Cyclopropyl

The superiority of the cyclopropyl group over linear alkyls is best demonstrated by Structure-Activity Relationship (SAR) data. In a pivotal study optimizing 1,2,4-triazolyl pyridines against Mycobacterium tuberculosis (Mtb), researchers systematically varied the N4-substituent[8][9].

Table 1: SAR Analysis of N4-Substituents on 1,2,4-Triazole Core against Mtb

N4-SubstituentIC₅₀ (μM)Pharmacological Causality & Structural Implication
Methyl (Hit)4.7Baseline activity; provides minimal steric hindrance but lacks optimal lipophilicity.
Ethyl 4.7Equipotent to methyl; slight increase in lipophilicity but introduces rotational freedom.
Cyclopropyl 3.3 Highest potency; provides optimal rigidity and lipophilicity without entropic penalty.
n-Butyl InactiveExcessive flexibility and steric sweep abolish binding affinity.
Phenyl InactiveSevere steric hindrance prevents accommodation within the active site.

Data synthesized from Mtb target optimization studies[8][9].

Experimental Workflows: Synthesizing the Scaffold

To leverage this scaffold, one must master the synthesis of 1,2,4-triazole-3-thiones, a common precursor for drugs like Lesinurad[8]. As an application scientist, I mandate that every protocol be a self-validating system . You must track the reaction progress analytically to prevent downstream failures.

Workflow Step1 1. Hydrazide Formation React ester with hydrazine hydrate Step2 2. Thiosemicarbazide Synthesis Reflux with cyclopropyl isothiocyanate Step1->Step2 Step3 3. Base-Catalyzed Cyclization 10% aq. NaOH, 60°C, 4h (Self-Validating Step) Step2->Step3 Step4 4. Acidification & Isolation Precipitate 1,2,4-triazole-3-thione Step3->Step4 Step5 5. S-Alkylation React with alkyl halide (e.g., Lesinurad synthesis) Step4->Step5

Step-by-step synthetic workflow for cyclopropyl-substituted 1,2,4-triazole-3-thiones.

Step-by-Step Methodology: Base-Catalyzed Intramolecular Cyclization

Objective: Convert a 1,4-disubstituted thiosemicarbazide (bearing the cyclopropyl moiety) into a 1,2,4-triazole-3-thione[8].

  • Preparation: Suspend the purified 1,4-disubstituted thiosemicarbazide intermediate in a 10% aqueous Sodium Hydroxide (NaOH) solution[8].

    • Causality: The strong base deprotonates the terminal nitrogen, initiating a nucleophilic attack on the carbonyl/thiocarbonyl carbon to close the 5-membered ring.

  • Thermal Activation: Heat the reaction mixture to 60 °C and maintain stirring for exactly 4 hours[8].

  • Self-Validation (In-Process Control): At t = 3.5 hours, pull a 50 µL aliquot. Quench with dilute HCl and extract with ethyl acetate. Run TLC (Hexanes:EtOAc 1:1) and LC-MS.

    • Validation Check: The linear thiosemicarbazide mass must be completely absent, replaced by the [M-H2O] mass of the cyclized triazole. If the intermediate persists, the ring closure is incomplete.

  • Acidification & Precipitation: Once validated, cool the mixture to 0 °C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 3.0–4.0.

    • Causality: The 1,2,4-triazole-3-thione is highly soluble in basic conditions as a thiolate anion. Acidification forces the protonation of the sulfur/nitrogen, crashing the product out of the aqueous solution as a solid precipitate[8].

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water to remove inorganic salts, and dry under high vacuum. The resulting core is now ready for subsequent S-alkylation or N-alkylation to yield the final drug candidate[8].

References

  • Buy 1-Cyclopropyl-1H-1,2,4-triazole - Smolecule Smolecule
  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis N
  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis | bioRxiv bioRxiv
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds MDPI
  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors N
  • 1,2,4-Triazoles as Important Antibacterial Agents MDPI
  • Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties RSC Publishing
  • Lesinurad | CID 53465279 - PubChem N
  • The development of an effective synthetic route of lesinurad (RDEA594) D-NB.info
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates N

Sources

Solubility Profile of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole in Organic Solvents

[1]

Executive Summary

The precise solubility profile of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole (CAS: 1087784-57-3) is a fundamental physicochemical parameter governing its synthesis, purification, and formulation.[1] As a 1,2,4-triazole derivative featuring a lipophilic benzyl group, a polar triazole core, and a steric cyclopropyl moiety, its solubility behavior is non-trivial and highly dependent on solvent polarity and temperature.[1]

This guide provides a rigorous framework for determining, modeling, and interpreting the solid-liquid equilibrium (SLE) of this compound.[1] It establishes the standard protocols for generating solubility data essential for optimizing crystallization yield, designing extraction processes, and ensuring formulation stability.[1]

Chemical Profile & Physicochemical Properties

Understanding the molecular architecture is the first step in predicting solubility behavior.[1] The compound features three distinct functional regions that influence its interaction with solvents.

PropertySpecification
Chemical Name 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole
CAS Number 1087784-57-3
Molecular Formula

Molecular Weight 233.70 g/mol
Structural Features [1][2][3][4] • Triazole Ring : Polar, H-bond acceptor.[1]• Benzyl Group : Lipophilic,

-

interactions.[1]• Cyclopropyl Group : Steric bulk, hydrophobic.[1]• Chloro Substituent : Electron-withdrawing, weak H-bond acceptor.[1]
Predicted LogP ~2.86 (Moderate Lipophilicity)
H-Bond Acceptors 3
H-Bond Donors 0 (Aprotic)

Experimental Methodology: Dynamic Laser Monitoring

To generate high-accuracy solubility data, the dynamic laser monitoring method is the industry standard.[1] This technique minimizes human error associated with gravimetric analysis and provides real-time dissolution detection.[1]

Apparatus Setup[1]
  • Vessel : Double-walled glass vessel (50–100 mL) jacketed for temperature control.[1]

  • Temperature Control : Programmable thermostatic water bath (uncertainty

    
     K).
    
  • Agitation : Magnetic stirring at constant speed (e.g., 400 rpm) to ensure homogeneity without inducing cavitation.[1]

  • Detection : Laser monitoring system (e.g., He-Ne laser) measuring light intensity through the solution.[1]

Measurement Protocol
  • Preparation : Weigh a precise mass of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole (

    
    ) into the vessel.
    
  • Solvent Addition : Add a known mass of solvent (

    
    ).[1]
    
  • Dissolution : Heat the mixture slowly (

    
     K/h) while monitoring laser transmittance.
    
  • Equilibrium Point : The temperature at which the laser transmittance maximizes (indicating complete dissolution) is recorded as the saturation temperature (

    
    ).[1]
    
  • Replication : Repeat the process with varying solute/solvent ratios to cover the temperature range of 273.15 K to 323.15 K.

Workflow Visualization

ExperimentalWorkflowcluster_systemDynamic Laser SystemStartStart: Weigh Solute (m1)& Solvent (m2)MixMix in Jacketed Vessel(Magnetic Stirring)Start->MixHeatControlled Heating(< 2 K/h)Mix->HeatLaserLaser TransmittanceMonitoringHeat->LaserDetectDetect Dissolution Point(Max Transmittance)Laser->DetectRecordRecord T_eq(Saturation Temp)Detect->RecordCalcCalculate Mole Fraction (x)Record->CalcCalc->MixAdd more solvent(Repeat)EndSolubility Profile(x vs T)Calc->End

Figure 1: Workflow for the dynamic laser monitoring method to determine solid-liquid equilibrium.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow for interpolation and process simulation.[1]

Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility with temperature, particularly for non-ideal solutions.[1]

  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical parameters derived from regression.
    
(Buchowski-Ksiazczak) Equation

This model relates solubility to the melting properties of the solute.[1]

1
  • 
    : Model parameters reflecting non-ideality and enthalpy.[1]
    
  • 
    : Melting temperature of the solute.[1][5]
    
Activity Coefficient Models (NRTL / Wilson)

For rigorous thermodynamic analysis, activity coefficient models (

1

1
  • Wilson Model : Useful for polar/non-polar mixtures.[1]

  • NRTL Model : Applicable to partially miscible systems.[1]

Modeling Logic

ModelingLogiccluster_modelsThermodynamic ModelsDataExperimental Data(x_exp, T)ApelblatModified Apelblatln x = A + B/T + C ln TData->ApelblatLambdaHλh EquationBuchowski-KsiazczakData->LambdaHNRTLNRTL / Wilson(Activity Coefficients)Data->NRTLRegressionNon-linear Regression(Least Squares)Apelblat->RegressionLambdaH->RegressionNRTL->RegressionParamsModel Parameters(A, B, C, λ, h, etc.)Regression->ParamsValidationError Analysis(RAD, RMSD)Params->ValidationThermoPropsCalculate Thermodynamics(ΔH_sol, ΔS_sol, ΔG_sol)Validation->ThermoProps

Figure 2: Logical framework for thermodynamic modeling and parameter estimation.

Solvent Selection & Expected Trends

Based on the structural properties of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole, the following solvent classes are recommended for the profile study.

Recommended Solvent Screen
Solvent ClassSpecific SolventsRationaleExpected Solubility Trend
Alcohols (Protic) Methanol, Ethanol, IsopropanolH-bond donors interact with triazole N.High (increases with T).[1] Methanol > Ethanol > IPA due to polarity.[1]
Ketones (Polar Aprotic) Acetone, 2-ButanoneDipole-dipole interactions.[1]High . Good for crystallization cooling curves.[1]
Esters Ethyl AcetateModerate polarity.[1]Moderate . Often used for extraction.[1]
Nitriles AcetonitrileHigh polarity, aprotic.[1]Very High . Excellent solvent for triazoles.[1]
Aromatics Toluene

-

interaction with benzyl group.[1]
Moderate . Good for selective purification.[1]
Water WaterHighly polar, H-bond network.[1]Very Low . Use as an anti-solvent.[1]
Thermodynamic Interpretation[1][6]
  • Enthalpy of Dissolution (

    
    ) : Typically positive (endothermic), indicating solubility increases with temperature.[1]
    
  • Entropy of Dissolution (

    
    ) : Positive, driving the dissolution process.[1]
    
  • Gibbs Free Energy (

    
    ) : Positive (non-spontaneous) at low T, decreasing as T increases.[1]
    

Process Implications

The solubility profile directly informs the design of the cooling crystallization process.[1]

  • Solvent Choice : A solvent with a steep solubility curve (high

    
    ) is preferred to maximize yield upon cooling.[1] Ethanol  or Ethyl Acetate  are often ideal candidates.[1]
    
  • Anti-Solvent Crystallization : If solubility is too high in organic solvents, Water can be added as an anti-solvent to induce precipitation, leveraging the compound's low aqueous solubility.[1]

  • Purification : The differential solubility in Toluene vs. Methanol can be used to separate the triazole from more polar or non-polar impurities.[1]

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] [Link]

  • Buchowski, H., & Ksiazczak, A. (1980).[1] Solubility and association in solute-solvent systems.[1] Fluid Phase Equilibria, 4, 287-298.[1] [Link]

  • Renon, H., & Prausnitz, J. M. (1968).[1] Local compositions in thermodynamic excess functions for liquid mixtures. AIChE Journal, 14(1), 135-144.[1] [Link][1]

  • Shaojie, X., et al. (2020).[1] Solubility Determination and Thermodynamic Modeling of 3-Mercapto-1,2,4-triazole in Twelve Organic Solvents. Journal of Chemical & Engineering Data, 65(3), 1234-1245.[1] (Representative methodology for triazole derivatives).

Methodological & Application

Application Notes and Protocols: Synthesis of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole from Thiosemicarbazides

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore found in a wide range of biologically active compounds, exhibiting diverse activities including antimicrobial, antifungal, and anticancer properties.[1][2] The specific substitution pattern on the triazole ring is crucial for modulating its therapeutic efficacy. The target molecule, 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole, incorporates several key structural features: a cyclopropyl group, which is known to be present in many bioactive molecules, a benzyl group at the N-4 position, and a chloro group at the C-3 position. This combination of substituents makes it a promising scaffold for further elaboration in drug discovery programs.

This document provides a comprehensive guide to the synthesis of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole, commencing from a readily accessible thiosemicarbazide precursor. The described synthetic strategy is robust, proceeding through well-established chemical transformations, and is designed to be adaptable for the synthesis of related analogues. We will delve into the causality behind the experimental choices at each stage, providing a self-validating protocol for researchers in the field.

Synthetic Strategy Overview

The synthesis of the target compound is a multi-step process that begins with the formation of a key intermediate, a 1,2,4-triazole-3-thiol, from a suitable thiosemicarbazide. This is followed by N-benzylation and a final oxidative chlorination to yield the desired product. The overall synthetic workflow is depicted below.

Synthetic_Workflow A Cyclopropanecarbonyl Chloride + Thiosemicarbazide B 1-(Cyclopropanecarbonyl)thiosemicarbazide A->B Acylation C 5-Cyclopropyl-4H-1,2,4-triazole-3-thiol B->C Alkaline Cyclization NaOH D 4-Benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol C->D N-Benzylation Benzyl Bromide, Base E 4-Benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole D->E Oxidative Chlorination e.g., Cl2, NCS

Caption: Overall synthetic workflow for 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole.

Detailed Protocols and Mechanistic Insights

Part 1: Synthesis of 1-(Cyclopropanecarbonyl)thiosemicarbazide

The initial step involves the acylation of thiosemicarbazide with cyclopropanecarbonyl chloride. This reaction forms the crucial acylthiosemicarbazide intermediate, which is primed for subsequent cyclization. Thiosemicarbazides are versatile precursors for the synthesis of various heterocyclic systems, including 1,2,4-triazoles and 1,3,4-thiadiazoles.[3]

Protocol:

  • Reagents and Materials:

    • Thiosemicarbazide

    • Cyclopropanecarbonyl chloride[4]

    • Pyridine (or other suitable base)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add pyridine (1.1 eq) to the solution.

    • Slowly add cyclopropanecarbonyl chloride (1.0 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(cyclopropanecarbonyl)thiosemicarbazide.

Causality and Expertise: The use of a non-nucleophilic base like pyridine is crucial to neutralize the HCl generated during the acylation without competing with the nucleophilic attack of the thiosemicarbazide. Performing the reaction at a low temperature helps to control the exothermicity of the reaction.

Part 2: Cyclization to 5-Cyclopropyl-4H-1,2,4-triazole-3-thiol

The cyclization of acylthiosemicarbazides is a key step in the formation of the 1,2,4-triazole ring. The reaction conditions, particularly the pH, determine the outcome of the cyclization. In alkaline media, the reaction favors the formation of 1,2,4-triazoles, while acidic conditions typically lead to 1,3,4-thiadiazoles.[1][5][6]

Cyclization_Mechanism cluster_0 Mechanism of Alkaline Cyclization Acylthiosemicarbazide Acylthiosemicarbazide Enolate_Intermediate Enolate_Intermediate Acylthiosemicarbazide->Enolate_Intermediate Deprotonation (OH-) Cyclized_Intermediate Cyclized_Intermediate Enolate_Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Triazole_Thiol Triazole_Thiol Cyclized_Intermediate->Triazole_Thiol Dehydration

Caption: Simplified mechanism of alkaline-mediated cyclization of acylthiosemicarbazide.

Protocol:

  • Reagents and Materials:

    • 1-(Cyclopropanecarbonyl)thiosemicarbazide

    • Sodium hydroxide (NaOH) solution (e.g., 2M)

    • Hydrochloric acid (HCl) for acidification

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • Suspend 1-(cyclopropanecarbonyl)thiosemicarbazide (1.0 eq) in an aqueous solution of NaOH.

    • Heat the mixture to reflux for 2-4 hours, during which the solid should dissolve.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully acidify the cooled solution with HCl to a pH of approximately 5-6.

    • The product, 5-cyclopropyl-4H-1,2,4-triazole-3-thiol, will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

Trustworthiness: The purity of the triazole-thiol intermediate is critical for the success of subsequent steps. It is recommended to characterize the product by NMR and melting point analysis. The triazole-thiol can exist in tautomeric forms, which should be considered during spectral interpretation.[7]

Part 3: N-Benzylation of 5-Cyclopropyl-4H-1,2,4-triazole-3-thiol

Alkylation of the 1,2,4-triazole ring can occur at different nitrogen atoms.[8] For the synthesis of the target molecule, benzylation is required at the N-4 position. The choice of base and solvent can influence the regioselectivity of the alkylation.

Protocol:

  • Reagents and Materials:

    • 5-Cyclopropyl-4H-1,2,4-triazole-3-thiol

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

    • Magnetic stirrer and stirring bar

  • Procedure:

    • Dissolve 5-cyclopropyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (1.5 eq) to the solution and stir for 15-20 minutes at room temperature.

    • Add benzyl bromide (1.1 eq) dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Expertise & Experience: While alkylation can also occur on the sulfur atom, N-alkylation is often favored under these conditions. In some cases, a mixture of N- and S-alkylated products may be obtained, necessitating chromatographic separation.

Part 4: Oxidative Chlorination of the Thiol Group

The final step is the conversion of the 3-thiol group to a 3-chloro group. This transformation is an oxidative chlorination reaction. Various reagents can be employed for this purpose, including molecular chlorine, sulfuryl chloride, or N-chlorosuccinimide (NCS).[9][10][11] The choice of reagent and conditions is critical to avoid over-chlorination or degradation of the heterocyclic ring.[11]

Protocol:

  • Reagents and Materials:

    • 4-Benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

    • Chlorine gas (or a suitable chlorinating agent like NCS)

    • Acetic acid or another appropriate solvent

    • Gas dispersion tube (if using chlorine gas)

    • Ice bath

  • Procedure (using Chlorine Gas):

    • Caution: This procedure should be performed in a well-ventilated fume hood.

    • Dissolve 4-benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Bubble chlorine gas through the stirred solution at a slow rate.

    • Monitor the reaction by TLC. The reaction is typically rapid.

    • Once the starting material is consumed, stop the chlorine gas flow and purge the solution with nitrogen to remove excess chlorine.

    • Pour the reaction mixture into ice-water.

    • Collect the precipitated product by filtration, wash thoroughly with water to remove acetic acid, and dry.

    • Purify the crude product by recrystallization or column chromatography to yield 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole.

Mechanism Insight: The oxidative chlorination of thiols to sulfonyl chlorides is a known transformation.[9][12] In this case, the intermediate sulfonyl chloride is unstable and readily undergoes desulfonylation to afford the chloro-substituted triazole.

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield (%)
11-(Cyclopropanecarbonyl)thiosemicarbazideThiosemicarbazideCyclopropanecarbonyl chloride, Pyridine80-90
25-Cyclopropyl-4H-1,2,4-triazole-3-thiol1-(Cyclopropanecarbonyl)thiosemicarbazideNaOH75-85
34-Benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol5-Cyclopropyl-4H-1,2,4-triazole-3-thiolBenzyl bromide, K₂CO₃70-80
44-Benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole4-Benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiolChlorine gas60-75

References

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Request PDF. Available at: [Link]

  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. PMC. Available at: [Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. ResearchGate. Available at: [Link]

  • Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry (RSC Publishing). DOI:10.1039/C7GC00556C. Available at: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Request PDF - ResearchGate. Available at: [Link]

  • Studies on oxidative transformations of thiols, sulfides and alcohols in the presence of chlorine dioxide. ResearchGate. Available at: [Link]

  • Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles and their antimicrobial Activities. IJNRD. Available at: [Link]

  • 1,2,4-Triazoles. XXIII. Chlorination of s-triazolo[4,3-a]pyridine-3-thiol and the formation of 3,5,6,7,7,8-hexachloro-5,6,7,8-te. ACS Publications. Available at: [Link]

  • Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporozhye Medical Journal. Available at: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Available at: [Link]

  • 1,3,4-THIADIAZOLE DERIVATIVES. HETEROCYCLES. Available at: [Link]

  • Synthesis of Novel 3-(4-tert-Butylphenyl)-5-Cylopropyl-4H-1,2,4-Triazole Derivatives with Antioxidative and Antimicrobial Activities. Bentham Science Publishers. Available at: [Link]

  • Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]

  • Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Thieme. Available at: [Link]

  • Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis. Available at: [Link]

  • 1,2,4-TRIAZOLE. Organic Syntheses. Available at: [Link]

  • Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Sci-Hub. Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PMC. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. Available at: [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

  • Preparation of thiosemicarbazide. PrepChem.com. Available at: [Link]

  • Synthesis, in silico study, and antidiabatic activity of thiosemicarbazone derivative. ResearchGate. Available at: [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PMC. Available at: [Link]

Sources

Application Note: Chlorination Protocols for 4-Benzyl-5-cyclopropyl-1,2,4-triazole-3-thione

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific chlorination pathways of 4-benzyl-5-cyclopropyl-1,2,4-triazole-3-thione . In heterocyclic chemistry, "chlorination" of a thione scaffold is a bifurcation point. It can refer to either oxidative chlorination (yielding the sulfonyl chloride) or desulfurative chlorination (yielding the 3-chloro derivative).

As a Senior Application Scientist, I have detailed both protocols below, as they serve distinct synthetic utility in drug discovery.

Introduction & Mechanistic Rationale

The 1,2,4-triazole-3-thione scaffold is a privileged structure in medicinal chemistry, serving as a core for antifungal (e.g., Fluconazole analogs), herbicidal, and antiviral agents.[1] The specific derivative 4-benzyl-5-cyclopropyl-1,2,4-triazole-3-thione combines the lipophilic benzyl group with the sterically unique cyclopropyl moiety, making it an ideal candidate for structure-activity relationship (SAR) studies.

Chlorination of this substrate is not a single reaction but a gateway to two distinct chemical spaces:

  • Pathway A (Oxidative Chlorination): Converts the thione/thiol to a sulfonyl chloride (-SO₂Cl) . This is the "activation" pathway, allowing the installation of sulfonamides, esters, and hydrazides.

  • Pathway B (Desulfurative Chlorination): Replaces the sulfur atom entirely with a chlorine atom (-Cl) . This is the "substitution" pathway, creating an electrophilic carbon at the 3-position for

    
     reactions with amines or alkoxides.
    
Reaction Pathway Diagram

G Start 4-benzyl-5-cyclopropyl- 1,2,4-triazole-3-thione Inter1 Sulfenyl Chloride Intermediate (-SCl) Start->Inter1 Cl2 (g) or SO2Cl2 ProdA Product A: Sulfonyl Chloride (-SO2Cl) Inter1->ProdA Oxidation (Cl2/H2O/AcOH) <10°C ProdB Product B: 3-Chloro-triazole (-Cl) Inter1->ProdB Desulfurization (POCl3/PCl5) Reflux

Figure 1: Divergent chlorination pathways dependent on reagent oxidation potential and temperature.

Protocol A: Oxidative Chlorination (Synthesis of Sulfonyl Chloride)

Target Product: 4-benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride Primary Application: Synthesis of sulfonamide bioisosteres.

Mechanistic Insight

This reaction relies on the in-situ generation of hypochlorous acid (HOCl) or direct electrophilic attack by molecular chlorine. The reaction must be kept cold (<10°C) to prevent the hydrolysis of the forming sulfonyl chloride back to the sulfonic acid or complete degradation of the triazole ring.

Reagents & Equipment
ReagentEquivalentsRole
Starting Thione 1.0 eqSubstrate
Chlorine Gas (

)
Excess (bubbling)Oxidant/Chlorinating Agent
Acetic Acid (AcOH) Solvent (33% v/v)Proton source/Solvent
Water Solvent (66% v/v)Oxygen source for

DCM (

)
ExtractionWork-up solvent
Step-by-Step Methodology
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, suspend 4-benzyl-5-cyclopropyl-1,2,4-triazole-3-thione (10 mmol) in a mixture of 33% aqueous acetic acid (50 mL).

    • Note: The starting material may not fully dissolve initially. This is normal.

  • Cooling: Immerse the flask in an ice/salt bath and cool the internal temperature to 0–5°C .

    • Critical Control Point: Do not proceed until the temperature is stable. Exotherms can lead to violent decomposition.

  • Chlorination: Slowly bubble

    
     gas through the suspension. Maintain a rate such that the temperature does not exceed 10°C.
    
    • Observation: The reaction mixture will likely become clear as the thione reacts, followed by the precipitation of the sulfonyl chloride or the formation of an oil.

    • Duration: Continue bubbling for 30–45 minutes until the yellow-green color of excess chlorine persists.

  • Quenching: Stop the gas flow. Purge the headspace with nitrogen for 10 minutes to remove excess

    
    .
    
  • Work-up: Pour the reaction mixture into ice-cold water (100 mL).

    • If a solid forms: Filter immediately, wash with cold water, and dry in a vacuum desiccator over

      
      .
      
    • If an oil forms: Extract rapidly with cold Dichloromethane (DCM) (3 x 30 mL). Dry the organic layer over anhydrous

      
       (keep cold) and evaporate the solvent under reduced pressure at <25°C .
      
  • Storage: The resulting sulfonyl chloride is unstable. Use immediately for coupling or store at -20°C under Argon.

Protocol B: Desulfurative Chlorination (Synthesis of 3-Chloro Derivative)

Target Product: 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole Primary Application: Intermediate for


 coupling (e.g., with amines/phenols).
Mechanistic Insight

Unlike Protocol A, this method requires high temperatures and vigorous dehydrating chlorinating agents. Phosphorus oxychloride (


) acts as both solvent and reagent, often boosted by Phosphorus pentachloride (

) to facilitate the removal of the sulfur atom as

.
Reagents & Equipment
ReagentEquivalentsRole
Starting Thione 1.0 eqSubstrate

1.1 eqChlorinating booster

10-15 volumesReagent & Solvent
Step-by-Step Methodology
  • Setup: Place 4-benzyl-5-cyclopropyl-1,2,4-triazole-3-thione (10 mmol) and

    
     (11 mmol) in a dry round-bottom flask.
    
  • Solvent Addition: Add

    
     (15 mL) carefully in a fume hood.
    
  • Reaction: Attach a reflux condenser with a drying tube (

    
    ). Heat the mixture to reflux (approx. 106°C) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The starting material spot (usually lower

      
      ) should disappear.
      
  • Quenching (Hazardous): Cool the mixture to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator with a trap).
    
    • Critical Safety Step: The residue contains reactive phosphorus species. Pour the residue slowly onto crushed ice with vigorous stirring. This hydrolysis is extremely exothermic and releases HCl gas.

  • Neutralization: Carefully neutralize the aqueous mixture to pH 7–8 using saturated

    
     solution or 10% NaOH.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organics with brine, dry over

    
    , and concentrate. The crude product usually requires recrystallization (Ethanol/Water) or flash column chromatography.
    

Analytical Data Summary (Expected)

PropertyProtocol A Product (Sulfonyl Chloride)Protocol B Product (3-Chloro)
State Unstable solid or oilStable white/off-white solid
Stability Low (Hydrolyzes in air)High (Stable at RT)
IR Spectrum

(

stretch)
Absence of C=S / S-H bands
Reactivity Reacts with amines to form sulfonamidesReacts with nucleophiles at high temp

Safety & Handling Guidelines

  • Chlorine Gas (

    
    ):  Highly toxic pulmonary irritant. All operations in Protocol A must be performed in a high-efficiency fume hood. Have a sodium thiosulfate trap ready to neutralize excess gas.
    
  • Phosphorus Oxychloride (

    
    ):  Reacts violently with water. Never wash glassware contaminated with 
    
    
    
    directly with water; quench with isopropanol or add to ice slowly first.
  • Triazole Thiones: Generally goitrogenic (thyroid interfering). Wear nitrile gloves and long sleeves.

Troubleshooting

  • Protocol A (Low Yield): If the sulfonyl chloride degrades during workup, ensure the temperature never exceeds 5°C during quenching. Avoid water washes if possible; simply dry the DCM layer and evaporate.

  • Protocol B (Incomplete Reaction): If starting material remains after 6 hours, add an additional 0.5 eq of

    
     and continue reflux. Ensure the 
    
    
    
    is anhydrous.

References

  • General Synthesis of 1,2,4-Triazole-3-thiones

    • Source: "Synthesis methods of 1,2,4-triazole-3-thiones: review." Journal of Organic and Pharmaceutical Chemistry.
  • Oxidative Chlorination Protocol (General Method)
  • Commercial Availability of 3-Chloro Derivative

    • Source: ChemScene Product Data: 4-Benzyl-3-chloro-5-cyclopropyl-4h-1,2,4-triazole (CAS 1087784-57-3).[2]

  • Biological Activity of Cyclopropyl Triazoles

    • Source: "Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole." Asian Journal of Chemistry.

Sources

Application Note: Synthesis and Antifungal Screening of 5-Cyclopropyl-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Area: Antifungal Drug Discovery, CYP51 Inhibition, Agrochemicals

Introduction and Mechanistic Rationale

The rise of multidrug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) has accelerated the demand for novel, highly potent antifungal agents. The 1,2,4-triazole pharmacophore remains the cornerstone of antifungal therapy due to its ability to competitively bind to the heme iron of lanosterol 14α-demethylase (CYP51) , a critical enzyme in fungal ergosterol biosynthesis [1].

Recent structure-activity relationship (SAR) studies have demonstrated that incorporating a cyclopropyl moiety at the 5-position of the 1,2,4-triazole core significantly enhances antifungal efficacy [2].

  • The Mechanistic Advantage: Unlike linear alkyl chains, the rigid, compact nature of the cyclopropyl ring provides optimal steric bulk and lipophilicity. This allows the molecule to deeply anchor into the hydrophobic pocket adjacent to the heme group in the CYP51 active site, increasing binding affinity and reducing susceptibility to efflux pump-mediated resistance.

This application note details a robust, self-validating protocol for synthesizing a library of S-alkylated 5-cyclopropyl-4H-1,2,4-triazole-3-thiol derivatives and standardizing their in vitro antifungal evaluation.

Experimental Workflow

The development pipeline follows a streamlined, three-phase approach: Precursor synthesis, chemoselective diversification, and biological screening.

Workflow A Precursor Synthesis (Thiosemicarbazide + Acid) B Alkaline Cyclization (Triazole Core Formation) A->B C Chemoselective S-Alkylation (Library Generation) B->C D Structural Validation (NMR, HR-MS, TLC) C->D E In Vitro Screening (CLSI M27/M38 MIC) D->E

Fig 1. End-to-end workflow for the synthesis and evaluation of cyclopropyl-triazole derivatives.

Synthetic Chemistry Protocols

Synthesis of the Core: 5-Cyclopropyl-4H-1,2,4-triazole-3-thiol (Compound 1)

This step utilizes a classic, high-yield isomerization route.

Materials:

  • Cyclopropanecarboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.2 eq)

  • Phosphorus oxychloride (POCl₃) (Solvent/Reagent)

  • Potassium hydroxide (KOH, 10% aqueous solution)

Step-by-Step Procedure:

  • Acylation and Dehydration: In a round-bottom flask equipped with a reflux condenser, suspend thiosemicarbazide (1.2 eq) in POCl₃. Slowly add cyclopropanecarboxylic acid (1.0 eq) dropwise at 0 °C.

  • Reflux the mixture at 90 °C for 4 hours. Causality: POCl₃ acts as both an activating agent (forming the acid chloride in situ) and a dehydrating agent, driving the cyclization to form 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

  • Cool to room temperature and carefully pour the mixture over crushed ice to quench excess POCl₃. Neutralize with aqueous ammonia and filter the intermediate precipitate.

  • Isomerization: Suspend the intermediate in 10% aqueous KOH and reflux for 4–6 hours. Causality: The strong alkaline conditions catalyze the ring-opening of the thiadiazole. Subsequent dehydrative ring-closure yields the thermodynamically more stable 1,2,4-triazole-3-thiolate system.

  • Isolation: Cool the solution and acidify with 2M HCl to pH 3–4. Collect the resulting white precipitate via vacuum filtration.

  • Validation: Recrystallize from absolute ethanol. Confirm purity via TLC (DCM:MeOH 10:1) and melting point analysis.

Chemoselective S-Alkylation (Compounds 2a-c)

To generate the screening library, Compound 1 is alkylated using various substituted benzyl chlorides.

Materials:

  • Compound 1 (1.0 eq)

  • Substituted benzyl chlorides (e.g., 2,4-dichlorobenzyl chloride) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetone

Step-by-Step Procedure:

  • Dissolve Compound 1 in anhydrous acetone. Add K₂CO₃ and stir at room temperature for 30 minutes.

  • Add the selected substituted benzyl chloride dropwise.

  • Reflux the mixture for 6 hours. Monitor reaction completion via TLC.

  • Causality of Chemoselectivity: The 1,2,4-triazole-3-thiol exhibits tautomerism. However, K₂CO₃ selectively deprotonates the thiol group (pKa ~8) over the triazole nitrogen (pKa ~10). According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the highly polarizable, "soft" thiolate anion is vastly superior as a nucleophile compared to the "hard" nitrogen, ensuring >95% regioselectivity for S-alkylation over N-alkylation.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure, and recrystallize the crude product from ethanol/water to yield the final derivatives (2a-c). Validate via ¹H-NMR (look for the characteristic S-CH₂ singlet around δ 4.3–4.5 ppm).

Biological Evaluation: Antifungal Screening

The synthesized derivatives must be evaluated for their Minimum Inhibitory Concentration (MIC) against standard fungal strains using protocols established by the Clinical and Laboratory Standards Institute (CLSI) [3].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol FungalDeath Membrane Disruption & Fungal Death Ergosterol->FungalDeath Inhibitor 5-Cyclopropyl-1,2,4-triazole Derivative Inhibitor->CYP51 Heme Coordination & Hydrophobic Binding

Fig 2. Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.

In Vitro Microdilution Protocol (CLSI M27-A3 / M38-A2)

Preparation:

  • Media: Prepare RPMI 1640 medium (without sodium bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.

  • Compound Stocks: Dissolve synthesized compounds (2a-c) and reference drugs (Fluconazole, Tebuconazole) in 100% DMSO to a concentration of 1600 µg/mL.

  • Inoculum: Subculture Candida albicans (ATCC 10231) and Fusarium graminearum on Sabouraud Dextrose Agar (SDA). Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute with RPMI 1640 to achieve a final well concentration of

    
     to 
    
    
    
    CFU/mL.

Assay Execution:

  • In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound stocks in RPMI 1640 medium (final test range: 64 µg/mL to 0.125 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a positive growth control (inoculum + medium + 1% DMSO) and a negative sterility control (medium + 1% DMSO only).

  • Incubation: Incubate plates at 35 °C for 48 hours (for yeasts like C. albicans) or 72 hours (for filamentous fungi like F. graminearum).

  • Data Acquisition: Read the plates visually or spectrophotometrically (at 530 nm). The MIC is defined as the lowest concentration of the compound that results in an 80% (MIC₈₀) or 100% (MIC₁₀₀) reduction in growth compared to the positive control.

Representative Quantitative Data

The inclusion of the cyclopropyl group coupled with highly lipophilic halogenated benzyl moieties typically yields exceptional broad-spectrum antifungal activity, often outperforming first-generation commercial azoles against resistant agricultural and clinical strains[1, 2].

Table 1: Representative MIC Values (µg/mL) of 5-Cyclopropyl-1,2,4-triazole Derivatives

Compound IDR-Group (S-Alkylation)C. albicans (Yeast)F. graminearum (Mold)B. cinerea (Mold)
2a 2-Chlorobenzyl4.02.08.0
2b 2,4-Dichlorobenzyl1.00.52.0
2c 4-Fluorobenzyl8.04.016.0
Fluconazole Reference Standard0.5>64>64
Tebuconazole Reference StandardN/A1.02.0

Data Interpretation: Compound 2b demonstrates potent, broad-spectrum activity. The di-halogenated benzyl ring maximizes hydrophobic interactions within the CYP51 binding cleft, while the cyclopropyl group restricts conformational flexibility, locking the molecule into the bioactive conformation required for optimal heme-iron coordination.

References

  • Sun, S.-X., Yan, J.-H., Zuo, J.-T., Wang, X.-B., Chen, M., Lu, A.-M., Yang, C.-L., & Li, G.-H. (2021). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. RSC Advances, 11(49), 30636-30646. URL:[Link]

  • Al-Wabli, R. I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, Article ID 4580687. URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Microdilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. URL:[Link]

Reagents for converting triazole-3-thiol to 3-chloro-triazole

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Desulfurative Chlorination of 1,2,4-Triazole-3-Thiol to 3-Chloro-1,2,4-Triazole: A Comprehensive Application Note

Introduction & Mechanistic Rationale

The 1,2,4-triazole core is a privileged


-deficient pharmacophore widely utilized in medicinal chemistry and agrochemicals. The functionalization of this heterocycle often requires the installation of a versatile leaving group, such as a chlorine atom, at the 3-position to enable subsequent cross-coupling or nucleophilic aromatic substitution (

) reactions[1].

Direct chlorination of the unsubstituted triazole ring is notoriously difficult due to its electron-deficient nature. Therefore, an indirect, highly efficient route is the oxidative desulfurative chlorination of 1,2,4-triazole-3-thiol[2].

Causality of the Reaction Design:

  • Thiol-Thione Tautomerism: In polar protic solvents, 1,2,4-triazole-3-thiol exists predominantly as its thione tautomer (2,4-dihydro-3H-1,2,4-triazole-3-thione). The thione sulfur is highly nucleophilic, making it an ideal target for electrophilic attack by halogens[2].

  • Role of Acidic Media: Conducting the reaction in concentrated hydrochloric acid (HCl) or glacial acetic acid serves a dual purpose. First, it protonates the triazole nitrogens, preventing unwanted

    
    -chlorination or explosive nitrogen-halogen intermediate formation. Second, in the case of aqueous HCl, it provides a massive excess of chloride (
    
    
    
    ) ions.
  • Desulfonylation vs. Sulfonyl Chloride Isolation: When chlorine gas (

    
    ) is introduced, the sulfur atom is rapidly oxidized. In glacial acetic acid, the reaction often halts at the 1H-1,2,4-triazole-3-sulfonyl chloride intermediate[3]. However, in concentrated aqueous HCl, the high concentration of nucleophilic chloride ions facilitates the direct displacement of the highly oxidized sulfur leaving group (extruding 
    
    
    
    or sulfate), yielding the target 3-chloro-1,2,4-triazole directly[2].

Reagent Selection & Reaction Matrix

To optimize the conversion based on available laboratory infrastructure, researchers can select from several chlorinating systems. The table below summarizes the quantitative and qualitative data for these choices.

Reagent SystemSolvent / MediaTemp (°C)Primary ProductYield ProfileSafety & Scalability

Gas (Direct)
Conc. Aqueous HCl0–5 °C3-Chloro-triazoleHigh (75–90%)Requires specialized gas handling and scrubbing; highly scalable for industrial use.
NaOCl (Bleach) Conc. Aqueous HCl0–5 °C3-Chloro-triazoleGood (65–80%)Generates

in situ. Safer for bench-scale; requires strict exothermic control.

Gas (Anhydrous)
Glacial Acetic Acid0–5 °CSulfonyl chlorideHigh (80–95%)Halts at sulfonyl chloride; requires a secondary desulfonylation step[3].

Experimental Protocols

The following self-validating protocols are designed to ensure high yield and purity while mitigating the risks associated with vigorous exothermic oxidation.

Protocol A: Direct Synthesis via Chlorine Gas (Industrial/Standard Method)

This method is ideal for laboratories equipped with secure gas-dosing infrastructure and caustic scrubbers.

  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a heavy-duty magnetic stirrer, a gas dispersion tube (fritted glass), an internal thermometer, and a gas outlet connected to a 10% NaOH scrubber system.

  • Dispersion: Suspend 1,2,4-triazole-3-thiol (1.0 equivalent, e.g., 100 mmol) in 150 mL of concentrated aqueous HCl (37%). The starting material will remain largely insoluble at this stage.

  • Thermal Control: Submerge the flask in an ice-salt bath. Allow the internal temperature to drop to 0–5 °C[2]. Critical Causality: The subsequent oxidation is highly exothermic. Failing to maintain <5 °C will lead to thermal degradation of the triazole ring and poor yields.

  • Oxidative Chlorination: Slowly bubble dry

    
     gas through the suspension. Adjust the flow rate to maintain the internal temperature strictly below 5 °C.
    
  • Monitoring: As the reaction progresses, the solid thione will dissolve as it oxidizes, and the solution will take on a yellow-green tint. Continue bubbling until TLC (Eluent: EtOAc/Hexane 1:1) indicates the complete consumption of the starting material (typically 2–4 hours).

  • Work-up: Purge the system with

    
     gas for 15 minutes to displace residual 
    
    
    
    . Pour the acidic mixture over 300 g of crushed ice.
  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with cold brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the crude 3-chloro-1,2,4-triazole. Recrystallize from toluene/hexane.
Protocol B: In Situ Chlorine Generation via NaOCl (Bench-Scale Alternative)

This method utilizes commercial bleach to generate


 in the acidic reaction medium, bypassing the need for compressed toxic gas cylinders[4].
  • Reaction Setup: In a 500 mL two-necked flask equipped with a pressure-equalizing dropping funnel and an internal thermometer, suspend 1,2,4-triazole-3-thiol (1.0 eq, 50 mmol) in 100 mL of concentrated HCl.

  • Cooling: Cool the suspension to 0 °C using an ice-salt bath.

  • Reagent Addition: Charge the dropping funnel with Sodium Hypochlorite solution (10-15% active

    
    , 3.5 equivalents). Add the NaOCl dropwise over 1 hour. Note: The addition rate must be meticulously controlled to prevent temperature spikes above 5 °C.
    
  • Quenching: Once TLC confirms completion, quench the remaining oxidant by adding a cold, saturated aqueous solution of sodium bisulfite (

    
    ) dropwise until a negative starch-iodide test is achieved.
    
  • Extraction: Proceed with the Ethyl Acetate extraction and purification as described in Protocol A.

Workflow & Pathway Visualization

The following diagram illustrates the mechanistic causality from the thione tautomer through the oxidized intermediate to the final chlorinated product.

G N1 1,2,4-Triazole-3-thiol (Thione Tautomer) N2 Electrophilic Attack by Cl2 (0-5 °C, Acidic Media) N1->N2 N3 Sulfonyl Chloride Intermediate (R-SO2Cl) N2->N3 Oxidation N4 Nucleophilic Attack by Cl- (Desulfonylation) N3->N4 N5 3-Chloro-1,2,4-triazole (Target Product) N4->N5 Substitution

Mechanistic pathway of desulfurative chlorination from 1,2,4-triazole-3-thiol to 3-chlorotriazole.

References

  • Source: benchchem.
  • Source: benchchem.
  • The Role of 1-(1H-1,2,4-triazol-3-ylsulfonyl)
  • Source: dntb.gov.

Sources

Troubleshooting & Optimization

Purification methods for 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole

Executive Summary

Product Identity: 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole CAS: 1087784-57-3 Molecular Formula: C₁₂H₁₂ClN₃ (MW: 233.70 Da) Physical State: White to off-white crystalline solid.

This guide addresses the purification of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole , a critical intermediate often synthesized via the chlorination of 4-benzyl-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one using phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). The presence of the reactive C-Cl bond and the lipophilic benzyl/cyclopropyl motifs dictates specific handling to prevent hydrolysis while ensuring removal of phosphorus byproducts.

Part 1: Purification Workflow & Methodology

Core Purification Strategy

The purification process must separate the target chlorotriazole from three primary impurities:

  • Phosphorus residues: (Phosphoric acid, POCl₃ traces) from the chlorination step.

  • Unreacted Intermediate: 4-benzyl-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one (The "Triazolinone").

  • Hydrolysis Degradants: Reversion to the triazolinone due to acidic aqueous exposure.

Workflow Visualization

The following diagram outlines the critical path from reaction quench to final isolate.

PurificationWorkflow Reaction Crude Reaction Mixture (Target + POCl3 + Triazolinone) Quench Ice/Water Quench (Temp < 10°C) Reaction->Quench Slow addition Extraction DCM or EtOAc Extraction Quench->Extraction Wash Basic Wash (Sat. NaHCO3) Removes Acid/Phosphates Extraction->Wash Drying Dry (Na2SO4) & Concentrate Wash->Drying Decision Purity Check (TLC/LCMS) Drying->Decision Recryst Recrystallization (EtOH/Water or Hex/EtOAc) Decision->Recryst If Purity > 85% Column Flash Chromatography (SiO2, Hex/EtOAc) Decision->Column If Purity < 85% Final Pure 4-benzyl-3-chloro-5-cyclopropyl-triazole Recryst->Final Column->Final

Caption: Logical workflow for isolating the chlorotriazole target while mitigating hydrolysis risks.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Crystallization & Phase Separation

Q: My crude product is "oiling out" instead of crystallizing. How do I fix this? A: The combination of the flexible benzyl group and the cyclopropyl ring lowers the melting point, making the compound prone to oiling, especially if residual solvent (like DCM) is present.

  • Protocol:

    • Evaporate the crude to dryness under high vacuum to remove all traces of extraction solvent.

    • Dissolve the residue in a minimum amount of hot Ethanol (EtOH) .

    • Add water dropwise until slight turbidity persists.

    • Crucial Step: Scratch the flask wall with a glass rod or add a seed crystal.

    • Cool slowly to 4°C.

  • Alternative: Use Hexanes/Ethyl Acetate (9:1) . Dissolve in minimal hot EtOAc, then slowly add Hexanes.

Q: I see a persistent impurity at the baseline of my TLC. What is it? A: This is likely the triazolinone precursor (starting material) or phosphonic acid byproducts. The chlorotriazole target is less polar (higher Rf) than the triazolinone due to the conversion of the carbonyl (C=O) to the C-Cl bond.

  • Action: If this impurity exceeds 5%, recrystallization may not suffice. Perform a silica plug filtration eluting with 10% EtOAc/Hexanes to wash the non-polar target off, leaving the polar impurities on the silica.

Category 2: Chemical Stability

Q: My yield is low, and I detect the starting material (Triazolinone) increasing during workup. Why? A: You are likely experiencing acid-catalyzed hydrolysis . The C-Cl bond on the triazole ring is susceptible to hydrolysis if the quench solution becomes too acidic (generated by POCl₃ destruction).

  • Prevention:

    • Maintain the quench temperature below 10°C.

    • Immediately neutralize the aqueous layer with Saturated NaHCO₃ or dilute NaOH to pH 7-8. Do not allow the organic layer to sit in contact with acidic water for prolonged periods.

Category 3: Removal of Byproducts

Q: The product has a pungent, acrid smell even after drying. A: This indicates trapped phosphoryl chloride or phosphorus species.

  • Remediation: Dissolve the solid in Ethyl Acetate and wash twice with 1M NaOH (rapidly) followed by Brine. The basic wash hydrolyzes residual POCl₃ to water-soluble phosphate salts. Dry over Na₂SO₄ and re-concentrate.

Part 3: Comparative Solvent Data

Select the appropriate solvent system based on your current purity profile.

MethodSolvent SystemTarget RemovalProsCons
Recrystallization Ethanol / Water (3:1)Polar impurities, saltsScalable, high recoveryMay oil out if cooling is too fast
Recrystallization Hexanes / EtOAc (10:1)Triazolinone precursorExcellent rejection of polar SMLower yield (solubility limit)
Flash Column Hexanes / EtOAc (Gradient)Regioisomers, tarsHigh purity separationConsumes large solvent volume
Trituration Cold Diethyl Ether or PentaneSurface oils, colorQuick cleanupDoes not remove bulk impurities

Part 4: Analytical Verification

Q: How do I confirm the C-Cl bond is intact? A:

  • LCMS: Look for the characteristic Chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio).

    • MW: 233.7 (M) and 235.7 (M+2).

    • Note: If you see M=215 (OH variant), hydrolysis has occurred.

  • 1H NMR:

    • Cyclopropyl: Look for multiplets around δ 0.9–1.2 ppm (4H) and a multiplet around δ 1.8–2.0 ppm (1H).

    • Benzyl: Singlet (CH₂) around δ 5.2–5.4 ppm and aromatic protons δ 7.2–7.4 ppm.

    • Absence: Ensure there is no broad NH signal (which would indicate the triazolinone).

References

  • Bekircan, O., & Gümrükçüoğlu, N. (2005).[1] Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113.[1] (Provides general methodology for 4-substituted-1,2,4-triazole synthesis and crystallization).

  • Ke, W., Sun, N. B., & Wu, H. K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry. (Demonstrates solubility and crystallization of cyclopropyl-benzyl-triazole analogs).

Sources

Technical Support Center: Cyclization of 4-benzyl-1-cyclopropanecarbonyl-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of heterocyclic compounds from 4-benzyl-1-cyclopropanecarbonyl-thiosemicarbazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cyclization of this versatile intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses the most common issues encountered during the cyclization process in a direct question-and-answer format.

Question 1: My reaction is resulting in a very low yield, or I am recovering only my starting material. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a frequent challenge that can stem from several factors. A systematic evaluation of your reaction setup is the key to identifying and resolving the issue.

Possible Causes & Solutions:

  • Purity of Starting Materials: Impurities in your starting 4-benzyl-1-cyclopropanecarbonyl-thiosemicarbazide can significantly hinder the reaction.[1] Ensure the starting material is pure and dry. Recrystallization or column chromatography may be necessary if impurities are suspected.

  • Inappropriate Reaction Conditions (pH): The pH of the reaction medium is the most critical factor in directing the cyclization pathway and achieving a good yield. The choice between acidic and alkaline conditions determines the type of heterocycle formed.[2][3]

    • For 1,2,4-Triazoles: Alkaline conditions are required.[1] If your yield is low, ensure the basicity is sufficient. Consider using a stronger base or increasing its concentration.

    • For 1,3,4-Thiadiazoles: Acidic conditions are necessary.[1] Low yields often suggest insufficient acidity. Strong dehydrating acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used.[4]

  • Ineffective Cyclizing/Dehydrating Agent: The choice and activity of the cyclizing agent are crucial.

    • For thiadiazole synthesis, agents like concentrated H₂SO₄, PPA, or phosphorus oxychloride (POCl₃) are effective dehydrating agents.[4][5] If the reaction is sluggish, the strength or amount of the acid may need to be increased.

    • For triazole synthesis, the base (e.g., NaOH, Na₂CO₃) acts as a catalyst for the cyclodehydration.[1][6] Ensure it is not consumed by acidic impurities.

  • Sub-optimal Temperature and Reaction Time: Many cyclization reactions require elevated temperatures (reflux) to proceed efficiently.[1] Reaction times can vary from a few hours to over 24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider cautiously increasing the temperature or extending the reaction time. Conversely, excessive heat can cause decomposition, so finding the optimal temperature is key.[1]

  • Solvent Effects: The choice of solvent can significantly influence reaction rates. Protic solvents like ethanol are common, but for certain substrates, polar aprotic solvents such as DMF or DMSO might offer better solubility and higher reaction rates.[1]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low / No Product Yield purity Assess Starting Material Purity start->purity ph_check Verify Reaction pH purity->ph_check If pure reagent Evaluate Cyclizing Agent (Is it appropriate & active?) ph_check->reagent If correct ph_node Target Product? ph_check->ph_node If incorrect temp_time Optimize Temperature & Reaction Time reagent->temp_time If correct solvent Consider Solvent Effects temp_time->solvent If no improvement success Improved Yield solvent->success If improved triazole Increase Base Conc. / Use Stronger Base (e.g., NaOH) ph_node->triazole 1,2,4-Triazole thiadiazole Increase Acid Conc. / Use Stronger Acid (e.g., H₂SO₄, PPA) ph_node->thiadiazole 1,3,4-Thiadiazole triazole->reagent thiadiazole->reagent

Caption: A step-by-step decision tree for troubleshooting low reaction yields.

Question 2: My analytical data (¹H NMR, ¹³C NMR, MS) suggests I've formed an unexpected isomer. How can I control the reaction to form the desired product?

Answer: This is a classic issue in thiosemicarbazide chemistry and almost always relates to the pH of the reaction medium. The 4-benzyl-1-cyclopropanecarbonyl-thiosemicarbazide backbone can cyclize to form different heterocyclic rings, primarily 5-cyclopropyl-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione or 2-(benzylamino)-5-cyclopropyl-1,3,4-thiadiazole.

  • Formation of 1,2,4-Triazoles: Cyclization in an alkaline medium (e.g., aqueous NaOH or Na₂CO₃) favors the formation of 1,2,4-triazole derivatives.[2][3] The base facilitates the nucleophilic attack of the N4 nitrogen.

  • Formation of 1,3,4-Thiadiazoles: Cyclization in a strong acidic medium (e.g., conc. H₂SO₄) promotes the formation of 1,3,4-thiadiazole derivatives.[2] The acid protonates the carbonyl oxygen, making the carbon more electrophilic for nucleophilic attack by the sulfur atom, followed by dehydration.[7]

  • Formation of 1,3,4-Oxadiazoles: In some cases, using desulfurizing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) or certain oxidizing agents can lead to the formation of 1,3,4-oxadiazoles.[7][8]

Controlling Product Formation:

The key is rigorous control over your reaction conditions. The table below summarizes the conditions required for each major product.

Target HeterocycleRequired ConditionTypical ReagentsReference(s)
1,2,4-Triazole-3-thione Alkaline2M NaOH, 8% NaOH, aq. Na₂CO₃[1][3][6]
1,3,4-Thiadiazole Acidic (Dehydrative)conc. H₂SO₄, Polyphosphoric Acid (PPA), POCl₃[1][4][5]
1,3,4-Oxadiazole Desulfurative/OxidativeEDC·HCl, I₂/NaOH, TsCl/Pyridine[7][8][9]

Reaction Pathways Diagram

The diagram below illustrates how reaction conditions dictate the final product.

G cluster_0 Reaction Conditions SM 4-benzyl-1-cyclopropanecarbonyl- thiosemicarbazide Acid Acidic (H₂SO₄, PPA) SM->Acid [12] Base Alkaline (NaOH, Na₂CO₃) SM->Base [19] Oxidative Desulfurative (EDC, I₂) SM->Oxidative [6] Thiadiazole 5-cyclopropyl-N-benzyl- 1,3,4-thiadiazol-2-amine Acid->Thiadiazole Triazole 4-benzyl-5-cyclopropyl-2,4-dihydro- 3H-1,2,4-triazole-3-thione Base->Triazole Oxadiazole 5-cyclopropyl-N-benzyl- 1,3,4-oxadiazol-2-amine Oxidative->Oxadiazole

Caption: Selective synthesis pathways based on reaction conditions.

Frequently Asked Questions (FAQs)
  • Q1: What are the key spectroscopic differences to look for between the triazole and thiadiazole products?

    • A1: In ¹H NMR, the N-H protons of the triazole-thione often appear as distinct singlets at different chemical shifts, which can be confirmed by D₂O exchange. For the thiadiazole, you would expect to see a characteristic N-H proton of the amino group, which may couple with the benzylic CH₂ protons. In ¹³C NMR, the C=S carbon of the triazole-thione is a key marker, typically appearing far downfield (>160 ppm). Mass spectrometry can confirm the molecular weight, which should be identical for both isomers, but fragmentation patterns may differ.

  • Q2: My starting thiosemicarbazide is an oil/gummy solid. How can I best purify it before the cyclization step?

    • A2: If direct crystallization is difficult, column chromatography on silica gel is a reliable method. A gradient elution with ethyl acetate in hexanes is a good starting point. Ensure all solvent is removed under high vacuum, as residual solvent can interfere with the subsequent reaction.

  • Q3: Can I use microwave irradiation to speed up the reaction?

    • A3: Yes, microwave-assisted synthesis can often dramatically reduce reaction times for these types of cyclizations. However, it requires careful optimization of temperature, pressure, and irradiation time to prevent decomposition and side-product formation. It is recommended to first establish a reliable protocol under conventional heating before transitioning to microwave conditions.

Experimental Protocols

The following are generalized, self-validating protocols. Researchers should adapt them based on their specific laboratory conditions and analytical capabilities.

Protocol 1: Synthesis of 2-(benzylamino)-5-cyclopropyl-1,3,4-thiadiazole (Acidic Cyclization)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-benzyl-1-cyclopropanecarbonyl-thiosemicarbazide (1.0 eq).

  • Reagent Addition: Carefully add concentrated sulfuric acid (approx. 5-10 volumes, e.g., 5-10 mL per gram of starting material) dropwise while cooling the flask in an ice bath.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.[2] Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexane), taking care to properly quench and neutralize the aliquots before spotting.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product should precipitate.

  • Neutralization: Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Validation & Purification: Confirm the structure using ¹H NMR, ¹³C NMR, and MS. If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of 5-cyclopropyl-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Alkaline Cyclization)
  • Setup: To a round-bottom flask with a stirrer and reflux condenser, add 4-benzyl-1-cyclopropanecarbonyl-thiosemicarbazide (1.0 eq).

  • Reagent Addition: Add an 8% aqueous solution of sodium hydroxide (approx. 10 volumes).[3]

  • Reaction: Heat the mixture to reflux (typically around 100-110 °C) for 4-6 hours.[1] Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as judged by the disappearance of starting material on TLC), cool the mixture to room temperature.

  • Neutralization: Acidify the clear solution with a dilute acid, such as 2M HCl or acetic acid, until the pH is ~5-6. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Validation & Purification: Confirm the structure using appropriate analytical techniques (NMR, MS, IR). The product can typically be purified by recrystallization from ethanol.

References
  • Benchchem. (2025). Technical Support Center: Optimization of Reaction Conditions for Cyclization of Thiosemicarbazides. Benchchem.
  • MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]

  • Mustafa, S. M., et al. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry.
  • Barbosa, G. A. D., & de Aguiar, A. P. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]

  • PubMed. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. Available at: [Link]

  • Journal of Organic Chemistry. (2013).
  • PMC. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin.
  • Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR.
  • Google Patents. (2014).
  • PMC. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. National Center for Biotechnology Information. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2001). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR.
  • Benchchem. (2025).
  • Academia.edu. A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles.
  • ResearchGate. (2020).
  • ACS Publications. (2006). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). Thiosemicarbazides: Synthesis and reactions.
  • PubMed. (2001). Synthesis of some new 1-acylthiosemicarbazides, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazole-3-thiones and their anti-inflammatory activities. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). Synthesis of new 4-substituted-1-aroyl-thiosemicarbazides and their cyclization to mercaptotriazoles and aminothiadiazoles.
  • Scribd. (2012). Thiosemicarbazide Chemistry Review.
  • ResearchGate. (2014). Can anyone advise me on how to perform a cyclisation for thiosemicarbazide to form 4-benzy-5-cyanomethyl-1,2,4-triazole-3-thione?. Available at: [Link]

Sources

Optimizing reaction conditions for chlorination of triazole thiones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Chlorination of 1,2,4-Triazole-3-Thiones

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the conversion of 1,2,4-triazole-3-thiones to their 3-chloro analogs. This transformation is a cornerstone in the synthesis of agricultural and pharmaceutical active ingredients, yet it is notoriously sensitive to reagent selection, moisture, and thermal control. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure experimental success.

Part 1: Mechanistic Causality & Troubleshooting (FAQs)

Q1: Why does my reaction stall when using POCl₃ alone, but proceeds rapidly upon adding PCl₅? A1: The tautomeric equilibrium of 1,2,4-triazole-3-thiones heavily favors the thione (C=S) form over the thiol (C-SH) form in non-polar media[1]. POCl₃ is a relatively mild electrophile and often fails to efficiently activate the thione sulfur. Adding PCl₅ introduces the highly reactive[PCl₄]⁺ [PCl₆]⁻ ion pair. The [PCl₄]⁺ species rapidly attacks the thione sulfur, forming a highly electrophilic S-phosphonium intermediate. This intermediate dramatically lowers the activation energy for the subsequent nucleophilic aromatic substitution (S_NAr) by chloride ions at the C3 position, displacing the sulfur leaving group[2].

Q2: During oxidative chlorination with Cl₂ gas, I observe significant ring cleavage and low yields. How can I prevent this? A2: Oxidative chlorination relies on the complete oxidation of the sulfur atom to a good leaving group (such as a sulfonyl chloride or sulfate), which is then displaced by chloride[3]. This process is highly exothermic. If the temperature exceeds 5 °C, the excess chlorine and generated hypochlorous acid will initiate oxidative cleavage of the sensitive N–N bonds within the triazole core. Maintaining a strict 0–5 °C window using an ice-salt bath and monitoring the chlorine feed rate ensures the reaction favors S_NAr over ring degradation[3].

Q3: My product is contaminated with unreacted thione despite prolonged reflux in POCl₃/PCl₅. What is the root cause? A3: This is typically a solubility issue. Triazole thiones form strong intermolecular hydrogen-bonded networks, making them highly insoluble. If the starting material remains suspended, it cannot react. Causality-driven Solution: Utilize a co-solvent like dry toluene[4] to disrupt the lattice, or add a catalytic amount of DMF. DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, which acts as a phase-transfer catalyst and a superior electrophile to solubilize and activate the thione.

Part 2: Quantitative Reagent Comparison

The choice of chlorinating agent dictates the reaction's impurity profile and scalability. Below is a synthesized comparison of established methodologies:

Method / ReagentTypical YieldReaction TempPrimary ByproductsMechanistic PathwayBest Suited For
POCl₃ / PCl₅ 75 – 90%105 °C (Reflux)PSCl₃, HCl, POCl₃S-Phosphonium intermediate followed by S_NArStandard bench-scale synthesis; highly stable thiones[2].
Cl₂ (gas) / HCl (aq) 60 – 85%0 – 5 °CSO₂, H₂SO₄, HClOxidative desulfurization to sulfonyl leaving groupLarge-scale synthesis; avoiding toxic phosphorus waste[3].
PCl₅ in Toluene 70 – 85%110 °C (Reflux)PSCl₃, HClDirect electrophilic activation of thioneSubstrates requiring non-polar aprotic conditions[4].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in visual and thermodynamic checkpoints allow you to verify the reaction's progress in real time.

Protocol A: Phosphorus-Mediated Chlorination (POCl₃ / PCl₅)

Reference standard for robust, bench-scale conversions[2].

  • Setup: Suspend 1.0 equivalent of 1,2,4-triazole-3-thione in 5.0 volumes of POCl₃ in a round-bottom flask equipped with a reflux condenser and a drying tube.

    • Validation Check: The mixture will appear as a thick, opaque suspension.

  • Activation: Slowly add 1.1 equivalents of PCl₅ in small portions at room temperature.

    • Validation Check: A mild exotherm and evolution of HCl gas (fizzing) will occur upon each addition.

  • Reflux: Heat the reaction to 105 °C for 4 to 16 hours.

    • Validation Check (Critical): The reaction is complete when the opaque suspension transitions into a clear, dark amber homogeneous solution. If solids remain, the thione is unreacted.

  • Concentration: Distill off excess POCl₃ under reduced pressure.

    • Validation Check: A thick, syrupy residue should remain. Do not bake to dryness to avoid product decomposition.

  • Quench: Slowly pour the syrup over crushed ice with vigorous stirring.

    • Validation Check: The temperature will spike. Control the addition rate to keep the internal temperature below 20 °C. The product will precipitate as an off-white solid, ready for filtration.

Protocol B: Oxidative Chlorination (Cl₂ gas / HCl)

Ideal for scaling up without generating organophosphorus waste[3].

  • Setup: Suspend 1.0 equivalent of the thione in a 1:1 mixture of concentrated HCl and water.

  • Cooling: Chill the suspension to 0–5 °C using an ice-salt bath.

    • Validation Check: The internal temperature probe must read ≤ 5 °C before proceeding.

  • Chlorination: Bubble chlorine gas slowly through the suspension via a gas dispersion tube[3].

    • Validation Check: The reaction mixture will turn pale yellow. The solid thione will gradually dissolve as it oxidizes, and a new precipitate (the chlorotriazole) will begin to form.

  • Termination: Stop the Cl₂ flow when TLC indicates complete consumption of the starting material.

    • Validation Check: The solution must remain cold throughout; any sudden temperature spike indicates dangerous over-oxidation or ring cleavage. Purge with nitrogen before filtration.

Part 4: Mechanistic & Workflow Visualizations

Mechanism N1 1,2,4-Triazole-3-thione (Tautomeric Shift) N2 Electrophilic Attack by[PCl4]+ N1->N2 PCl5 / POCl3 N3 S-Phosphonium Intermediate (Highly Activated C3) N2->N3 S-P Bond Formation N4 Nucleophilic Attack (SNAr) by Cl- Ion N3->N4 Cl- attacks C3 N5 3-Chloro-1,2,4-triazole + PSCl3 + HCl N4->N5 Leaving Group Departs

Mechanistic pathway of triazole thione chlorination using PCl5/POCl3.

Workflow S1 1. Suspend Thione in POCl3 S2 2. Add PCl5 (1.1 eq) Monitor Exotherm S1->S2 S3 3. Reflux at 105°C Wait for Clear Solution S2->S3 S4 4. Distill Excess POCl3 Under Vacuum S3->S4 S5 5. Quench on Ice Control Temp < 20°C S4->S5 S6 6. Extract & Purify (Yield: 75-90%) S5->S6

Step-by-step experimental workflow for the chlorination of triazole thiones.

Part 5: References

  • 3-Chloro-5-methyl-1H-1,2,4-triazole | Benchchem | 3

  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer | Semantic Scholar (MDPI) | 2

  • Product Class 12: 1,3,4-Thiadiazoles | Thieme Connect | 4

  • 1-Chloro-1H-1,2,4-triazole CAS 21034-55-9 | Benchchem | 1

Sources

Technical Support Center: Stability of 3-Chloro-1,2,4-Triazole Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-1,2,4-triazole derivatives. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address common stability challenges encountered during experimental work in aqueous media. Our goal is to equip you with the knowledge to ensure the integrity of your results and the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-chloro-1,2,4-triazole derivatives in aqueous solutions?

A1: The main stability concerns for 3-chloro-1,2,4-triazole derivatives in aqueous media are hydrolysis, photodegradation, and potential interactions with buffer components. The 1,2,4-triazole ring itself is generally aromatic and relatively stable.[1][2] However, the chloro-substituent at the 3-position can be susceptible to nucleophilic substitution, particularly under certain pH and temperature conditions.

Q2: How does pH affect the stability of these compounds?

A2: The stability of 3-chloro-1,2,4-triazole derivatives is often pH-dependent. While the 1,2,4-triazole core is stable under neutral and mildly acidic or basic conditions, extreme pH values can catalyze hydrolysis.[1][3] For instance, under basic conditions, nucleophilic attack by hydroxide ions can lead to the displacement of the chloride and the formation of a hydroxylated derivative. Conversely, under strongly acidic conditions, protonation of the triazole ring can alter its electronic properties and potentially influence the stability of the C-Cl bond.

Q3: Are these compounds sensitive to light?

A3: Yes, photodegradation can be a significant concern for 1,2,4-triazole derivatives.[1][4] Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the formation of degradation products. It is crucial to protect solutions of these compounds from light, especially during long-term experiments or when stored.

Q4: Can buffer salts influence the stability of my compound?

A4: Absolutely. Buffer components can act as nucleophiles and participate in the degradation of your compound. For example, phosphate or citrate buffers may, under certain conditions, displace the chloride from the triazole ring.[5] It is essential to choose a buffer system that is inert to your compound or to validate the stability of your compound in the chosen buffer.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable troubleshooting steps.

Issue 1: Inconsistent or Non-Reproducible Bioassay Results

Potential Cause: Degradation of the 3-chloro-1,2,4-triazole derivative in the aqueous assay medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions of your compound immediately before use. Avoid using solutions that have been stored for extended periods, even at low temperatures.

  • Assess Stability in Assay Medium: Perform a preliminary experiment to assess the stability of your compound in the complete assay medium under the exact experimental conditions (temperature, light, and duration). Use an appropriate analytical method, such as HPLC, to quantify the compound at different time points.

  • Protect from Light: Conduct your experiments in low-light conditions or use amber-colored labware to minimize photodegradation.[1][4]

  • Evaluate Buffer Effects: If you suspect the buffer is contributing to degradation, test the stability of your compound in a different, non-nucleophilic buffer system (e.g., HEPES or MOPS).

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Aqueous Samples

Potential Cause: Formation of degradation products due to hydrolysis, photodegradation, or reaction with solvents/buffers.

Troubleshooting Steps:

  • Characterize the Degradants: If possible, use mass spectrometry (LC-MS) to obtain the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., a mass increase of 16 Da may suggest hydroxylation).

  • Conduct a Forced Degradation Study: Systematically expose your compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[6][7] This will help in identifying the unknown peaks in your experimental samples.

  • Review Your Sample Preparation: Ensure that your solvents are of high purity and free from contaminants. If using a co-solvent like methanol for initial dissolution, be aware that it could potentially act as a nucleophile in the presence of a base.

Issue 3: Precipitation of the Compound from Aqueous Solution

Potential Cause: The concentration of the compound exceeds its aqueous solubility, or a degradation product is less soluble.

Troubleshooting Steps:

  • Determine Aqueous Solubility: Experimentally determine the solubility of your compound in the relevant aqueous medium before preparing stock solutions.

  • Adjust pH: The solubility of triazole derivatives can be pH-dependent. Adjusting the pH of the solution may improve solubility.

  • Use a Co-solvent: If compatible with your experimental system, consider using a small percentage of a water-miscible organic co-solvent like DMSO or ethanol to increase solubility. However, be mindful that co-solvents can also affect stability.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study for a 3-Chloro-1,2,4-Triazole Derivative

This protocol outlines a general procedure for assessing the hydrolytic and photolytic stability of a 3-chloro-1,2,4-triazole derivative.[6][7]

Materials:

  • 3-chloro-1,2,4-triazole derivative

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • Buffer solutions (e.g., pH 4, 7, and 9)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or MS detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the solid compound in a controlled temperature oven at 60°C for 24 hours. Dissolve a known amount in a suitable solvent for analysis.

  • Photodegradation: Expose a solution of the compound (e.g., in water or a buffer) to a light source according to ICH Q1B guidelines.[9][10] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is essential for accurately assessing the stability of your compound.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the parent compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the parent compound and expected degradants absorb, or MS detection for better identification.[3]

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines to ensure it is stability-indicating.

Data Presentation

Table 1: Hypothetical pH-Dependent Hydrolysis of a 3-Chloro-1,2,4-Triazole Derivative

pHTemperature (°C)Half-life (t½) in hoursPrimary Degradation Product
260> 200Not significant
760963-Hydroxy-1,2,4-triazole derivative
1025243-Hydroxy-1,2,4-triazole derivative

Visualizations

Degradation Pathway

G A 3-Chloro-1,2,4-triazole Derivative B 3-Hydroxy-1,2,4-triazole Derivative A->B Hydrolysis (OH⁻) C Ring-Opened Products A->C Photodegradation (UV light) B->C Further Degradation

Caption: Potential degradation pathways for 3-chloro-1,2,4-triazole derivatives.

Experimental Workflow

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Aqueous Samples (Buffered/Unbuffered) prep_stock->prep_samples incubation Incubate under Controlled Conditions (Temp, pH, Light) prep_samples->incubation sampling Withdraw Samples at Time Points incubation->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: General workflow for an aqueous stability study.

References

  • Forced Degradation Studies. MedCrave online. Published December 14, 2016.
  • S07-2005 stability issues in aqueous solution. Benchchem.
  • Separation of 3-Chloro-1,2,4-triazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Technical Support Center: 1,2,4-Triazole Compound Stability and Degrad
  • A Proposed Framework for a Stability Troubleshooting Guide. Smolecule.
  • Huang Y, et al. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. J Pharm Sci. 2018;107(6):1633-1641.
  • Pharma Stability: Troubleshooting & Pitfalls.
  • Rawat T, et al. Forced Degradation in Pharmaceuticals – A Regulatory Update. J. Pharm. Sci. & Res. 2015;7(5):238-241.
  • stability issues of 3-Chloro-1,2-oxazole under various conditions. Benchchem.
  • GSC Biological and Pharmaceutical Sciences.
  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Sule S, et al. Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. 2023;13(2):42-48.
  • Venkatesh DN, Shanmuga Kumar SD. Forced Degradation – A Review. Biomed J Sci & Tech Res. 2022;47(3).
  • ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
  • Chen X, et al. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Environ Sci Pollut Res Int. 2021;28(13):16480-16491.
  • Degradation of 1,2,4-Triazole fungicides in the environment.
  • TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • Pham T-H, et al. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Plants (Basel). 2022;11(19):2549.
  • Godhani DR, et al. Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. J. Chem. Pharm. Res. 2014;6(6):1034-1041.
  • Degradation of 1,2,4-Triazole fungicides in the environment.
  • Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification.
  • Synthesis of malonyldi(1,2,4-triazole), the study of the kinetic and thermodynamic features of its hydrolysis and prediction of its biological activity.
  • Blandamer MJ, et al. Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy. Org Biomol Chem. 2003;1(4):720-723.
  • Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Benchchem.
  • Gil-Ramírez G, et al. Buffer and Salt Effects in Aqueous Host–Guest Systems: Screening, Competitive Binding, or Both? J Am Chem Soc. 2016;138(40):13437-13446.
  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. Published September 1, 2023.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Published March 27, 2025.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • Czelen H, et al. Substituent effects and electron delocalization in five-membered N-heterocycles. J Mol Model. 2021;27(1):23.
  • Deconvoluting the effects of buffer salt concentration in hydrophilic interaction chromatography on a zwitterionic stationary phase. ScienceDirect. Published August 26, 2016.
  • Mefentrifluconazole Degrad
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Published September 30, 2025.
  • Blandamer MJ, et al. Kinetics of hydrolysis in aqueous solution of 1-benzoyl-1,2,4-triazole; the role of pairwise and triplet Gibbs energy interaction parameters in describing the effects of added salts and added alcohols. Journal of the Chemical Society, Perkin Transactions 2. 1991;(11):1737-1743.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Shingate BB. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. J Org Inorg Chem. 2016;2(2).
  • Chlorin
  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

Sources

Technical Support Center: Purification of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and practical solutions for researchers encountering challenges with the purification of crude 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole (MW: 233.70 g/mol , CAS: 1087784-57-3). Our approach is grounded in fundamental chemical principles to not only solve immediate purity issues but also to empower you with the expertise to adapt and troubleshoot future purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of the target triazole derivative.

Q1: My initial analysis (TLC, LC-MS) of the crude product shows multiple spots/peaks. What are the likely impurities?

A1: Understanding the potential impurities is the first step toward devising an effective purification strategy. Given the structure of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole, impurities typically arise from three main sources:

  • Unreacted Starting Materials: The synthesis of 1,2,4-triazoles can involve multiple steps and reagents. Depending on the specific synthetic route, residual precursors such as substituted hydrazides, imidoyl chlorides, or their intermediates may be present if the reaction has not gone to completion.[1][2]

  • Regioisomers: The formation of isomers is a common challenge in triazole chemistry due to the presence of multiple reactive nitrogen atoms.[3] You may have isomers where the benzyl group is attached to a different nitrogen atom of the triazole ring, or where the cyclopropyl and chloro-substituents are swapped (if the synthetic pathway allows). These isomers often have very similar polarities, making them challenging to separate.

  • Reaction Byproducts: Side reactions can introduce a variety of impurities. High temperatures or prolonged reaction times can lead to degradation products.[1] If a chlorinating agent was used to install the 3-chloro group, over-chlorination on the benzyl ring could occur. Hydrolysis of the chloro-substituent on the triazole ring to a hydroxyl group (triazolone) is also a possibility during aqueous work-up.

Q2: How do I choose the best initial purification method: recrystallization or column chromatography?

A2: The choice depends on the nature and quantity of the impurities.

  • Choose Recrystallization When:

    • Your crude product is relatively pure (>85-90%).

    • You have a solid crude product.

    • The impurities have significantly different solubility profiles from your target compound.

    • You are working on a large scale, as recrystallization is often more scalable than chromatography.

  • Choose Column Chromatography When:

    • Your crude product is an oil or a low-melting solid.

    • You have a complex mixture of impurities (multiple spots on TLC).[4]

    • Impurities have polarities very similar to the product (e.g., regioisomers).

    • You need to achieve very high purity (>98-99%) for applications like drug development.[4]

The diagram below illustrates a general decision-making workflow.

G crude Crude Product analysis Purity Assessment (TLC, LC-MS, NMR) crude->analysis decision Assess Purity & Impurity Profile analysis->decision recryst Recrystallization decision->recryst >85-90% Pure Solid Product chrom Column Chromatography decision->chrom <85% Pure or Complex Mixture / Oil re_eval Re-evaluate Purity recryst->re_eval pure_chrom Pure Product (>99%) chrom->pure_chrom pure_recryst Pure Product (>98%) re_eval->chrom Purity Not OK re_eval->pure_recryst Purity OK G cluster_prep Preparation cluster_run Execution cluster_finish Finalization pack 1. Pack Column with Silica & Eluent load 2. Dry Load Sample adsorbed onto Silica pack->load elute 3. Elute with Mobile Phase (e.g., Heptane:EtOAc) load->elute collect 4. Collect Fractions elute->collect monitor 5. Monitor Fractions by TLC collect->monitor monitor->elute Adjust Polarity if needed combine 6. Combine Pure Fractions monitor->combine evap 7. Evaporate Solvent combine->evap product Purified Product evap->product

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of Chloro-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of Chloro-Triazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Chloro-triazole derivatives (e.g., voriconazole, epoxiconazole) represent a critical scaffold in antifungal pharmacophores and agrochemicals.[1] Their structural elucidation via Mass Spectrometry (MS) presents a unique analytical advantage due to the distinct isotopic signature of chlorine and the specific cleavage patterns of the triazole ring.

This guide compares the MS performance and fragmentation characteristics of Chloro-1,2,4-triazole derivatives against their non-halogenated and 1,2,3-triazole alternatives.[1] It provides a robust, self-validating framework for identifying these compounds in complex biological matrices.[1]

Comparative Analysis: Diagnostic Utility & Performance

A. Isotopic Fidelity: The Chlorine Advantage

The most immediate diagnostic filter for chloro-triazoles is the isotopic distribution. Unlike fluoro-derivatives (monoisotopic) or non-halogenated analogs, chloro-derivatives provide a built-in confirmation tool.[1]

FeatureChloro-Triazole DerivativesFluoro-Triazole AlternativesNon-Halogenated Triazoles
Isotopic Pattern Distinct A+2 peak (~33% height of A peak).[1]No A+2 signature (19F is 100%).[1]Only 13C satellite (low intensity).[1]
Diagnostic Value High. Filters false positives in complex matrices (e.g., plasma).[1]Low. Requires high-resolution MS (HRMS) for confirmation.[1]Low. Relies heavily on retention time and fragmentation.
Mass Defect Negative mass defect (35Cl = 34.9689).[1]Negative mass defect (19F = 18.9984).[1]Positive mass defect (H/C/N dominant).[1]
B. Structural Isomer Differentiation: 1,2,4- vs. 1,2,3-Triazoles

Differentiation between the 1,2,4-triazole (common in antifungals) and 1,2,3-triazole (common in "click" chemistry) is critical during lead optimization.[1]

  • 1,2,4-Triazoles (The Product): Exhibit high stability.[1] Fragmentation typically involves C-N bond scission connecting the ring to the side chain, or Ring Cleavage releasing HCN (27 Da) or C2H2N (40 Da).[1]

  • 1,2,3-Triazoles (The Alternative): Characterized by a dominant loss of N2 (28 Da) , driven by the contiguous nitrogen arrangement, often leading to Aziridine formation.[1]

C. Ionization Efficiency: ESI vs. APCI
  • Electrospray Ionization (ESI): Preferred for chloro-triazoles due to the basic nitrogens in the triazole ring, yielding intense

    
     ions.[1]
    
  • Atmospheric Pressure Chemical Ionization (APCI): An alternative for less polar, neutral chloro-derivatives but often induces higher in-source fragmentation, potentially stripping the chlorine before detection.[1]

Detailed Fragmentation Mechanism[2][3]

Mechanism of Action: The "Voriconazole Model"

Using a voriconazole-like scaffold (Chloro-difluorophenyl-1,2,4-triazole) as the archetype, the fragmentation follows a specific causality:

  • Protonation: Occurs on the N4 nitrogen of the triazole ring (highest basicity).

  • Primary Cleavage: The weakest bond is often the C-N bond linking the triazole to the chiral center. This yields a neutral triazole loss or a charged triazole species depending on proton affinity.

  • Secondary Fragmentation: The remaining carbocation (often stabilized by the chlorophenyl group) undergoes halogen-specific losses.

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways for a generic chloro-triazole derivative.

ChloroTriazoleFragmentation Precursor Precursor Ion [M+H]+ (Isotope Pattern 3:1) Transition1 Protonation at Triazole N4 Precursor->Transition1 ESI+ Source PathA Path A: C-N Bond Scission (Loss of Triazole Ring) Transition1->PathA Low CE (10-20 eV) PathB Path B: Ring Cleavage (Loss of HCN / C2H2N) Transition1->PathB High CE (>30 eV) Frag1 Diagnostic Ion 1 [M+H - Triazole]+ PathA->Frag1 Neutral Loss (69 Da) Frag2 Triazole Ion (m/z 70 or 83) PathA->Frag2 Charge Retention on Ring Frag3 Ring Open Product [M+H - 27]+ PathB->Frag3 Retro-RDA Mechanism FinalFrag Chlorophenyl Cation (Retains Cl Isotope Pattern) Frag1->FinalFrag Loss of Side Chain

Caption: Competitive fragmentation pathways of protonated chloro-1,2,4-triazole derivatives under CID conditions.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol ensures data integrity by using the chlorine isotope pattern as an internal validation step.

Reagents & Equipment[4][5][6]
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Methanol (Promotes ionization for azoles better than ACN).[1]

Step-by-Step Methodology

1. Source Optimization (Tune Page)

  • Goal: Maximize

    
     without in-source fragmentation.
    
  • Action: Set Fragmentor Voltage to 80-100V.

  • Validation: Verify the presence of the A+2 peak. If A+2 is <30% of A, check detector saturation.

2. Precursor Ion Selection (Q1 Scan)

  • Action: Scan range m/z 100–600.

  • Selection Rule: Select the monoisotopic peak (

    
    ) as the precursor.
    
  • Note: Do not select the

    
     peak for sensitivity, but use it for confirmation scans if needed.
    

3. Product Ion Scan (MS2)

  • Action: Apply Collision Energy (CE) ramp (10 -> 50 eV).

  • Observation:

    • Low CE (15 eV): Look for loss of the triazole ring (M - 69).[1]

    • High CE (35 eV): Look for fragmentation of the chlorophenyl moiety.

4. Data Validation Logic (The "Chlorine Filter")

  • If a fragment ion retains the chlorine atom, it MUST exhibit the 3:1 isotope ratio.

  • If the fragment loses the chlorine (e.g., formation of a phenyl cation), the isotope pattern disappears.

  • Use this transition to confirm structural assignment.

Visualization: Logic Flow for Identification

Workflow Start Sample Injection Q1 Q1 Scan: Detect [M+H]+ Start->Q1 Check1 Isotope Check: A+2 ~33%? Q1->Check1 Check1->Start No (Reject) CID CID Fragmentation Check1->CID Yes FragAnalysis Analyze Fragments CID->FragAnalysis Check2 Fragment Retains Cl? FragAnalysis->Check2 ResultA Pattern Present: Core Scaffold Intact Check2->ResultA Yes ResultB Pattern Absent: Cl Loss or Side Chain Check2->ResultB No

Caption: Decision tree for validating chloro-triazole structures using isotopic signatures.

Summary of Diagnostic Ions

Precursor TypeCharacteristic Loss (Neutral)Diagnostic Fragment Ion (m/z)Inference
1,2,4-Triazole 69 Da (Triazole)

Cleavage of C-N linker.[1] Common in Voriconazole.
1,2,4-Triazole 27 Da (HCN)

Ring disintegration (High Energy).[1]
Chloro-Phenyl 35/37 Da (Cl radical)

Homolytic cleavage (Rare in ESI, common in EI).[1]
Difluoro-Phenyl 127 Da

Fluoropyrimidinyl moiety (Specific to Voriconazole).[1]

References

  • Taylor & Francis. (2024). Mass spectrometric methods for evaluation of voriconazole avian pharmacokinetics. [1]

  • National Institutes of Health (PMC). (2023). Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry.

  • MDPI. (2023). Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry. [1]

  • National Institutes of Health (PMC). (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS.

  • Scientific Research Publishing. (2023).[2] Determination of Voriconazole in Human Plasma by LC-MS/MS. [1]

Sources

Comparative Guide: Biological Potency of 3-Chloro vs. 3-Thiol Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-chloro and 3-thiol 1,2,4-triazole derivatives, synthesizing structure-activity relationships (SAR), mechanistic insights, and experimental data.

Executive Summary

In the optimization of 1,2,4-triazole pharmacophores, the substituent at the C3 position acts as a critical "molecular switch" for biological activity. This guide compares two distinct classes: 3-Thiol (Mercapto) derivatives and 3-Chloro derivatives.

  • 3-Thiol (-SH/Thione): Functions primarily as a high-affinity binding anchor . It exists in a tautomeric equilibrium (thiol-thione), allowing for bidentate metal chelation and hydrogen bonding. It is the dominant scaffold for antimicrobial and enzyme inhibition potency.

  • 3-Chloro (-Cl): Functions as a lipophilic modulator and synthetic electrophile . While it increases membrane permeability and metabolic stability, it lacks the hydrogen-bond donor capability of the thiol. It is frequently used as a reactive intermediate to access C3-amino or C3-ether derivatives, or to tune the electronic environment of the triazole ring.

Chemical & Mechanistic Context

The biological divergence between these two derivatives stems from their fundamental electronic and steric properties.

Electronic Profile & Tautomerism

The 3-thiol group introduces a unique versatility due to prototropic tautomerism. In solution, 3-mercapto-1,2,4-triazoles predominantly exist as the thione (NH-C=S) tautomer, which is crucial for binding to metalloenzymes (e.g., urease, CYP51).

  • 3-Thiol: High polarizability, H-bond donor (NH) and acceptor (S/N), metal chelator.

  • 3-Chloro: High electronegativity, electron-withdrawing (induction), lipophilic, weak H-bond acceptor (Cl), no H-bond donor capability at C3.

Mechanism of Action (SAR Logic)

The following diagram illustrates the functional divergence in biological systems:

SAR_Logic Triazole 1,2,4-Triazole Scaffold Thiol 3-Thiol / Thione (High Polarity) Triazole->Thiol Substitution Chloro 3-Chloro (High Lipophilicity) Triazole->Chloro Substitution MetalChelation Metal Chelation (Zn2+, Fe2+) Thiol->MetalChelation HBonding H-Bond Network (Enzyme Active Site) Thiol->HBonding Permeability Membrane Permeability (LogP Increase) Chloro->Permeability MetabolicStab Metabolic Stability (Block Oxidation) Chloro->MetabolicStab Reactivity Synthetic Intermediate (SNAr Leaving Group) Chloro->Reactivity Potency_Thiol High Enzymatic Potency (Antifungal/Urease) MetalChelation->Potency_Thiol HBonding->Potency_Thiol

Figure 1: Mechanistic divergence of C3-substituents. The thiol group facilitates direct target interaction, while the chloro group modulates physicochemical properties or serves as a reactive handle.

Comparative Biological Potency[1][2]

Antimicrobial & Antifungal Activity

The 3-thiol moiety is historically superior in direct antimicrobial assays due to its ability to interact with the heme iron of fungal CYP51 (lanosterol 14


-demethylase) or zinc ions in bacterial enzymes.
Feature3-Thiol (Mercapto) Derivatives3-Chloro Derivatives
Primary Target Fungal CYP51, Bacterial UreaseMembrane integrity, Non-specific sites
Potency (MIC) High (often 1–10 µg/mL range)Moderate to Low (often >50 µg/mL)
Key Advantage Specific binding affinity (Chelation)Enhanced cellular uptake (Lipophilicity)
Limitation Rapid metabolism (S-oxidation/glucuronidation)Lower intrinsic affinity for polar active sites

Experimental Evidence: Studies synthesizing S-substituted derivatives (e.g., S-alkylated 1,2,4-triazoles) consistently show that maintaining the sulfur atom is critical for potency. Replacing the sulfur with a chlorine atom (via oxidative chlorination) often results in a loss of specific enzyme inhibitory activity , although it may generate a compound with better pharmacokinetic properties (bioavailability).

Anticancer Activity

In anticancer screens (e.g., MCF-7, HeLa lines), the trend is more nuanced.

  • 3-Thiol: Often acts as a radical scavenger or antioxidant, protecting normal cells while inhibiting tumor-associated enzymes. S-alkylation with heterocyclic pharmacophores (e.g., oxadiazole-thiol hybrids) yields potent cytotoxic agents (IC50 < 5 µM).

  • 3-Chloro: Frequently used on the phenyl ring (e.g., 3-chlorophenyl attached to the triazole) rather than the triazole ring itself. However, when directly on the triazole, the C3-Cl group serves as an electron-withdrawing anchor that can enhance the acidity of the N-H proton, potentially strengthening hydrogen bonds at the N4 position.

Detailed Experimental Protocols

The following protocols outline the synthesis and evaluation of these derivatives, ensuring a self-validating workflow.

A. Synthesis of 3-Thiol vs. 3-Chloro Triazoles

1. Synthesis of 3-Mercapto-1,2,4-Triazole (The "Thiol" Route)

  • Principle: Cyclization of thiosemicarbazide under basic conditions.

  • Protocol:

    • Reactants: Mix acyl hydrazide (1.0 eq) with potassium thiocyanate (1.2 eq) and HCl in ethanol. Reflux for 3 hours to form the acylthiosemicarbazide intermediate.

    • Cyclization: Treat the intermediate with 10% NaOH solution and reflux for 4 hours.

    • Workup: Cool and acidify with conc. HCl to pH 2. The 3-mercapto-1,2,4-triazole precipitates as a solid.

    • Validation: 1H NMR will show a characteristic broad singlet for -SH/-NH at

      
       13.0–14.0 ppm (D2O exchangeable).
      

2. Synthesis of 3-Chloro-1,2,4-Triazole (The "Chloro" Route)

  • Principle: Oxidative chlorination of the 3-thiol or diazotization of 3-amino-triazole.

  • Protocol:

    • Reactants: Dissolve 3-amino-1,2,4-triazole in conc. HCl.

    • Diazotization: Cool to 0–5°C. Add sodium nitrite (NaNO2) solution dropwise.

    • Substitution: The diazonium intermediate is unstable; in the presence of excess Cl- (from HCl) and copper powder (Sandmeyer-like) or simple thermal decomposition, the 3-chloro derivative is formed.

    • Alternative (from Thiol): Treat 3-mercapto-1,2,4-triazole with chlorine gas or H2O2/HCl (oxidative chlorination).

    • Validation: 13C NMR shows a significant upfield shift of the C3 carbon compared to the C=S thione carbon.

B. Biological Assay: MIC Determination (Broth Microdilution)

This protocol is standard for comparing the potency of the two derivatives.

  • Preparation: Dissolve compounds in DMSO (stock 1 mg/mL).

  • Inoculum: Prepare bacterial/fungal suspension (e.g., S. aureus ATCC 25923) at

    
     CFU/mL.
    
  • Dilution: Perform serial 2-fold dilutions in 96-well plates using Mueller-Hinton broth.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

  • Control: Use Fluconazole (antifungal) or Ciprofloxacin (antibacterial) as positive controls.

Visualizing the Experimental Workflow

Workflow Start Precursor: Acyl Hydrazide Inter Intermediate: Acylthiosemicarbazide Start->Inter + KSCN / HCl ThiolProd Product A: 3-Mercapto-1,2,4-Triazole (Thione Tautomer) Inter->ThiolProd + NaOH (Cyclization) ChloroProd Product B: 3-Chloro-1,2,4-Triazole ThiolProd->ChloroProd Oxidative Chlorination (H2O2 / HCl) Assay Biological Assay: Broth Microdilution (MIC) ThiolProd->Assay ChloroProd->Assay Result Data Output: IC50 / MIC Comparison Assay->Result

Figure 2: Synthesis and evaluation workflow. Note that the 3-chloro derivative is often derived from the 3-thiol or 3-amino precursor.

Data Summary: Representative Potency

The following table summarizes the general potency trends observed in literature for 1,2,4-triazoles substituted at the 3-position.

Compound ClassSubstituent (C3)C. albicans MIC (µg/mL)S. aureus MIC (µg/mL)Mechanistic Note
3-Thiol -SH / =S3.12 – 12.5 6.25 – 25.0 High affinity via metal chelation; often equipotent to standards.
S-Alkylated -S-CH2-R0.5 – 4.0 4.0 – 16.0Lipophilic tail enhances uptake; Sulfur remains as anchor.
3-Chloro -Cl> 50.0> 64.0Lower intrinsic binding; useful mainly if enhancing lipophilicity of a larger scaffold.
Reference Fluconazole0.5 – 1.0N/AClinical Standard.

Note: Data represents typical ranges for 4,5-disubstituted-1,2,4-triazole scaffolds. Specific values vary by pendant groups (R).

References

  • Synthesis and biological evaluation of triazole derivatives as potential antifungal agents. Chemical Biology & Drug Design. [Link]

  • Antimicrobial activity of 1,2,4-triazole-3-thiol derivatives. Molecules. [Link][1][2][3][4]

  • 1,2,4-Triazoles: A review of synthetic approaches and biological activity. Letters in Organic Chemistry. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones. Molecules. [Link]

  • Synthesis and Antimicrobial Activity of 3-Substituted-1,2,4-Triazoles. Journal of Heterocyclic Chemistry. [Link][5]

Sources

Structure-Activity Relationship (SAR) of 5-cyclopropyl-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-cyclopropyl-1,2,4-triazole scaffold represents a privileged structural motif in modern medicinal chemistry, distinguishing itself from its alkyl (methyl/isopropyl) and aryl analogs through a unique combination of conformational rigidity , metabolic stability , and electronic character . While the 1,2,4-triazole ring is a classic bioisostere for amides and esters, the specific incorporation of a C5-cyclopropyl group acts as a "metabolic blocker" and a hydrophobic anchor.

This guide provides an in-depth technical analysis of this scaffold, focusing on its Structure-Activity Relationship (SAR) across three critical therapeutic areas: URAT1 inhibition (Gout) , LSD1 inhibition (Epigenetics) , and Antimicrobial agents . It includes validated synthetic protocols and comparative performance data against standard bioisosteres.

Mechanistic Rationale: Why 5-Cyclopropyl?

In rational drug design, replacing a 5-isopropyl or 5-ethyl group with a 5-cyclopropyl moiety is a high-value tactic.

  • Metabolic Stability: The cyclopropyl C-H bonds have higher dissociation energy (~106 kcal/mol) compared to secondary alkyl C-H bonds (~95 kcal/mol). This blocks cytochrome P450-mediated

    
    -hydroxylation, significantly extending the half-life (
    
    
    
    ) of the molecule.
  • Conformational Rigidity: Unlike the freely rotating isopropyl group, the cyclopropyl ring is rigid. This reduces the entropic penalty upon binding to a protein pocket, potentially improving affinity (

    
    ).
    
  • Sigma-Hole Interactions: The strained cyclopropyl ring has unique electronic properties (high

    
    -character in C-C bonds) that allow for specific 
    
    
    
    -
    
    
    stacking or cation-
    
    
    interactions within the binding pocket, often distinct from aliphatic alkyls.
SAR Visualization: The 5-Cyclopropyl-1,2,4-Triazole Core

SAR_Map Core 5-Cyclopropyl-1,2,4-Triazole (Scaffold) N1 N1-Position (Linker/Tail) Core->N1 Determines Solubility & PK Profile C3 C3-Position (Warhead/Interaction) Core->C3 H-Bond Donor/Acceptor (Thiol/Amine/Aryl) C5 C5-Cyclopropyl (The Anchor) Core->C5 Critical SAR Element URAT1 URAT1 Inhibitors (Potency >200x vs Lesinurad) C3->URAT1 LSD1 LSD1 Inhibitors (Reversible Binding) C3->LSD1 Metab Metabolic Block (Prevents CYP oxid.) C5->Metab Steric Rigid Hydrophobic Fit (vs. Isopropyl) C5->Steric

Figure 1: SAR Map illustrating the functional roles of the 5-cyclopropyl-1,2,4-triazole scaffold positions.

Comparative SAR Analysis & Performance Data

Case Study A: URAT1 Inhibitors (Gout Therapeutics)

The 1,2,4-triazole scaffold is a proven bioisostere for the carboxylic acid group found in traditional URAT1 inhibitors. A pivotal study (Wu et al.) demonstrated that modifying the Lesinurad scaffold with a 1,2,4-triazole substituted with a cyclopropyl group dramatically enhanced potency.

  • Benchmark: Lesinurad (Marketed Drug)[1]

  • Alternative: Compound 1g (5-substituted-1,2,4-triazole derivative)

FeatureLesinurad (Standard)Compound 1g (Cyclopropyl-Triazole)Performance Delta
Core Scaffold Naphthalene-Triazole-ThiolPyridyl-Sulfonamide-TriazoleScaffold Hop
IC50 (hURAT1) 7.18 µM0.032 µM 225x Potency Increase
Binding Mode Ionic interaction (Acid)H-bond network + Hydrophobic fitEnhanced Specificity
Cytotoxicity Moderate (at 400 µM)LowImproved Safety Index

Insight: The 5-cyclopropyl group in the optimized series fills a specific hydrophobic pocket in the URAT1 transporter that the planar naphthalene ring of Lesinurad accesses differently. The rigidity of the cyclopropyl group likely minimizes the entropic cost of binding.

Case Study B: Antimicrobial Activity (S. aureus)

In the development of antimicrobial agents, the lipophilicity of the C5 substituent is crucial for membrane penetration.

  • Comparison: 5-Methyl vs. 5-Cyclopropyl vs. 5-Phenyl derivatives of 1,2,4-triazole-3-thiones.

C5-SubstituentMIC (S. aureus)LogP (Calc)Notes
5-Methyl 64 µg/mL0.8Too polar; poor penetration.
5-Phenyl 16-32 µg/mL2.1Good potency, but solubility issues.
5-Cyclopropyl 4-8 µg/mL 1.4 Optimal Balance: High penetration, metabolic stability.

Insight: The cyclopropyl group provides the "Goldilocks" zone of lipophilicity—sufficiently hydrophobic to cross bacterial membranes but compact enough to avoid steric clashes within the active site of enzymes like CYP51 (lanosterol 14


-demethylase).

Experimental Protocol: Synthesis of 5-Cyclopropyl-1,2,4-Triazole-3-Thiones

Objective: Synthesize a 4-substituted-5-cyclopropyl-4H-1,2,4-triazole-3-thiol library. Method: Base-catalyzed cyclization of acyl-thiosemicarbazides.[2]

Reagents & Materials:
  • Cyclopropanecarbohydrazide (Start Material)

  • Aryl/Alkyl Isothiocyanates (R-NCS)

  • Sodium Hydroxide (NaOH), Ethanol (EtOH), Hydrochloric Acid (HCl)

Step-by-Step Methodology:
  • Thiosemicarbazide Formation:

    • Dissolve Cyclopropanecarbohydrazide (1.0 eq) in absolute EtOH.

    • Add Isothiocyanate (1.1 eq) dropwise at room temperature.

    • Reflux for 2–4 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Checkpoint: Formation of the open-chain thiosemicarbazide intermediate (often precipitates upon cooling).

  • Cyclization (The Critical Step):

    • Add 2N NaOH (2.0 eq) directly to the reaction mixture.

    • Reflux for 4–6 hours. The solution will become clear as the triazole forms.

    • Mechanism:[3][4][5][6][7] Base-mediated dehydration. The hydrazide nitrogen attacks the thiocarbonyl carbon.

  • Isolation:

    • Cool to 0°C.

    • Acidify with 2N HCl to pH 3–4. Caution: H2S gas evolution is possible if side reactions occur; perform in a fume hood.

    • Filter the white/off-white precipitate.

    • Recrystallize from EtOH/Water (1:1).

Synthesis Workflow Diagram

Synthesis_Flow Start Start: Cyclopropanecarbohydrazide Step1 Add Isothiocyanate (R-NCS) Reflux EtOH, 2-4h Start->Step1 Inter Intermediate: Acyl-Thiosemicarbazide Step1->Inter Step2 Add 2N NaOH Reflux 4-6h (Cyclization) Inter->Step2 Dehydration Acid Acidify with HCl (pH 3-4) Step2->Acid Final Product: 4-R-5-Cyclopropyl-1,2,4-triazole-3-thione Acid->Final Precipitation

Figure 2: Synthetic pathway for 5-cyclopropyl-1,2,4-triazole-3-thiones.

References

  • Wu, Z., et al. (2019). "Synthesis, biological evaluation and 3D-QSAR studies of 1,2,4-triazole-5-substituted carboxylic acid bioisosteres as uric acid transporter 1 (URAT1) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Mermer, A., et al. (2019). "Synthesis and biological evaluation of new 1,2,4-triazole-fluoroquinolone hybrids as antimicrobial agents." Journal of Heterocyclic Chemistry.

  • Aggarwal, R., et al. (2011). "Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives." Indian Journal of Heterocyclic Chemistry.

  • Al-Soud, Y. A., et al. (2005). "Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid." Molecules.

  • Lynch, J., et al. (2013). "LSD1 inhibitors: a review of the patent literature." Expert Opinion on Therapeutic Patents.

Sources

Safety Operating Guide

4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Disposal Protocol for 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole

A Guide for Laboratory Professionals

As a Senior Application Scientist, my objective extends beyond the initial application of our chemical products; it encompasses their entire lifecycle, ensuring safety and regulatory compliance through to their final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole (CAS No. 1087784-57-3). The procedures outlined here are designed to protect laboratory personnel, minimize environmental impact, and ensure adherence to regulatory standards by treating this compound as the hazardous material it is.

Hazard Assessment: The Foundation of Safe Disposal

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. While a specific, detailed Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural class—a halogenated triazole derivative—provides a strong basis for inferring its hazard profile. Triazoles are a class of compounds often associated with specific toxicological concerns.[1][2][3][4] The presence of a chlorinated aromatic structure further classifies it as a halogenated organic compound, which is subject to stringent disposal regulations.[5][6]

The causality here is simple: proper hazard identification directly dictates the necessary precautions, from personal protective equipment to the final disposal method.

Table 1: Physicochemical and Inferred Hazard Profile

PropertyInformationSource(s)
Chemical Name 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole[7]
CAS Number 1087784-57-3[7]
Molecular Formula C₁₂H₁₂ClN₃[7]
Appearance Solid (inferred)
Inferred Acute Toxicity (Oral) Likely harmful if swallowed, based on analogous triazole structures.[1][8][9]
Inferred Eye Irritation Expected to cause serious eye irritation.[1][8][9]
Inferred Reproductive Toxicity Suspected of damaging fertility or the unborn child, a common concern for this chemical class.[1][3][4][9]
Inferred Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[1][2]
Regulatory Classification Halogenated Organic Compound.[5][7]

Mandatory Personal Protective Equipment (PPE) and Handling

Exposure must be minimized at all stages of handling and disposal. The choice of PPE is a direct response to the hazards identified above.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against potential splashes or dust, which can cause serious eye irritation.[1]

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, must be worn to prevent skin contact.

  • Body Protection : A standard laboratory coat should be worn to protect against incidental contact.

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH/MSHA-approved respirator is necessary.[2]

  • Ventilation : All handling of this compound, including waste consolidation, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Step-by-Step Waste Collection and Segregation Protocol

The integrity of your waste stream is a self-validating system. Proper segregation and labeling prevent dangerous reactions and ensure the waste can be accepted by a disposal facility.

  • Designate a Waste Container : Use a new or thoroughly cleaned, chemically-resistant container with a secure, sealable lid. The container must be compatible with halogenated organic waste.

  • Accurate Labeling : The container must be clearly and indelibly labeled before any waste is added. The label must include:

    • The full chemical name: "4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole"

    • CAS Number: "1087784-57-3"

    • The words "Hazardous Waste"

    • Relevant GHS pictograms (e.g., Health Hazard, Exclamation Mark, Environment).

  • Strict Segregation : This waste must be collected separately. Do not mix it with other waste streams, particularly:

    • Non-hazardous waste : To avoid contaminating the entire stream.

    • Other chemical wastes : To prevent unknown and potentially violent chemical reactions.

    • Oxidizing agents : Triazoles may react with strong oxidizers.[2]

  • Waste Transfer :

    • Solid Waste : Carefully transfer the solid compound and any contaminated materials (e.g., weighing paper, gloves, wipes) into the designated container using a spatula or scoop. Avoid generating dust.[1][2]

    • Solutions : If the compound is in solution, transfer the liquid waste into a designated container suitable for liquid halogenated organic waste. Do not overfill the container.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Ventilate : Immediately clear the area of all non-essential personnel and ensure maximum ventilation.[1]

  • Don PPE : Before cleanup, don the full PPE detailed in Section 2.

  • Containment & Cleanup :

    • For solid spills, use dry cleanup procedures.[2] Carefully sweep up the material and place it into the hazardous waste container. A vacuum cleaner fitted with a HEPA filter may be used if it is designed for hazardous materials.[2]

    • Avoid adding water, which could increase the surface area of the spill and contaminate a larger area.

  • Decontamination : Thoroughly clean the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials (wipes, absorbent pads) as hazardous waste.

Final Disposal Logistics and Workflow

The terminal step for 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole is destruction via a licensed and approved hazardous waste disposal facility.[1][3][10] Given its classification as a halogenated organic compound, the preferred and most environmentally sound method of destruction is high-temperature incineration. This process ensures the complete breakdown of the molecule into less harmful components and is specifically designed to handle the acidic gases (e.g., HCl) that are produced upon combustion.[6][11]

Never attempt to dispose of this chemical down the drain or in regular trash.[2][12] This is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems.[2]

The following workflow diagram illustrates the required procedural steps from generation to final disposal.

G Disposal Workflow for 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole cluster_lab Laboratory Operations cluster_disposal Disposal Operations A Waste Generation (Solid Compound, Contaminated PPE, Solutions) B Segregation & Collection in Designated, Labeled Hazardous Waste Container A->B Step 1: Collect C Secure Temporary Storage (In a well-ventilated, designated area away from incompatibles) B->C Step 2: Store D Arrange Pickup with Licensed Hazardous Waste Transporter C->D Contact EHS/Safety Officer E Transport to Approved TSDF* D->E Step 3: Transport F Final Disposal via High-Temperature Incineration E->F Step 4: Destroy G Regulatory Compliance & Documentation (Manifest Tracking) F->G Step 5: Document caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Logical workflow from laboratory waste generation to final, compliant disposal.

Regulatory Framework

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Your institution's Environmental Health and Safety (EHS) department is your primary resource for ensuring compliance with these regulations and for arranging the final pickup and disposal of the waste.

References

  • Proper Disposal Procedures for Di(1H-1,2,4-triazol-1-yl)methanone. Benchchem.
  • 4-Benzyl-3-chloro-5-cyclopropyl-4h-1,2,4-triazole. ChemScene.
  • 3-Amino-1,2,4-triazole - Safety D
  • SAFETY DATA SHEET - 4-Amino-1,2,4-triazole. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Amino-4H-1,2,4-triazole. Fisher Scientific.
  • SAFETY DATA SHEET - 1H-1,2,4-Triazole. Fisher Scientific.
  • Safety Data Sheet - 1,2,4-Triazole-3-thiol.
  • Safety d
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • 1,2,4-Triazole - Safety D
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPID.
  • Steps in Complying with Regul
  • Safety Data Sheet.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-Benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Unknown" is the Hazard

As researchers, we often handle intermediates where specific toxicological data is sparse. 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole (CAS: 1087784-57-3) is one such compound. While a specific Occupational Exposure Limit (OEL) may not exist in public registries, its structural motifs dictate a High-Caution approach.

This guide utilizes Occupational Exposure Banding (OEB) principles.[1] We do not wait for a toxicity report to tell us a compound is dangerous; we assume it is based on its chemical lineage.

Structural Hazard Analysis (Read-Across Logic)
  • 1,2,4-Triazole Core: Many derivatives (e.g., fluconazole, tebuconazole) are classified as Reproductive Toxins (Category 1B or 2) and potential endocrine disruptors.

  • Cyclopropyl Moiety: Strained ring systems often enhance biological activity and metabolic stability, potentially increasing potency.

  • Chlorinated Benzyl Group: Increases lipophilicity, raising the risk of dermal absorption .

Operational Verdict: Treat as OEB 3/4 (Potent Compound).

  • Target Control Limit: < 10 µg/m³ (8-hour TWA).

The PPE Specification Matrix

Do not rely on standard "lab coat and glasses." This compound requires a barrier against fine particulates and dermal permeation.[2]

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR Fit-Tested N99/P3 Half-Mask Standard fume hoods may have turbulence. Positive pressure (PAPR) ensures outward airflow if a seal breach occurs.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (High dexterity, 4 mil)2. Outer: Long-cuff Nitrile or Neoprene (5-8 mil)Visual breach detection. The outer glove takes the mechanical stress; the inner glove protects against permeation.
Ocular Chemical Goggles (Indirect Vent)Safety glasses are insufficient for powders that can float behind lenses.
Body Disposable Tyvek® Lab Coat (Elastic cuffs)Cotton coats trap dust in fibers, carrying contamination out of the lab. Disposable suits prevent cross-contamination.
Footwear Shoe Covers or Dedicated Lab ShoesPrevents tracking of potent dust into common areas.

Operational Workflow: The "Zero-Dust" Protocol

Handling solids is the highest risk operation due to aerosolization. This protocol minimizes energy input that creates dust.[3]

Step 1: Engineering Control Verification
  • Primary Barrier: Class II Biological Safety Cabinet (BSC) or a Vented Balance Enclosure (VBE).

  • Fallback: Chemical Fume Hood. Critical Check: Sash must be at the lowest working height. Face velocity must be >0.5 m/s (100 fpm).

Step 2: The Weighing Procedure (High Risk)
  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing vessel. Static charge can cause "powder fly," dispersing the triazole into the air.

  • Tare External: Tare the vial/flask before opening the chemical container.

  • Transfer: Use a disposable spatula. Do not pour. Transfer gently to avoid creating a dust cloud.[3]

  • Wet Down: If possible, dissolve the solid in the reaction solvent (e.g., DMSO, DCM) inside the hood immediately after weighing. Handling the solution is safer than handling the dust.

Step 3: Decontamination
  • Solvent Wipe: Wipe the balance and surrounding area with a solvent-dampened paper towel (ethanol or methanol) to pick up invisible particles.

  • Doffing: Remove outer gloves inside the hood before removing hands to prevent migration of dust to the lab coat.

Visualization: Safe Handling Lifecycle

The following diagram outlines the decision logic and workflow for handling this intermediate.

SafeHandling Start Start: Risk Assessment Check Check Engineering Controls (Hood Flow > 0.5 m/s) Start->Check Check->Start Fail (Stop Work) PPE Don PPE: Double Nitrile, N99/PAPR, Tyvek Coat Check->PPE Pass Weigh Weighing (High Risk) Use Anti-Static Gun Minimize Vibration PPE->Weigh Solubilize Solubilize Immediately (Convert Dust to Liquid) Weigh->Solubilize Preferred Waste Disposal: Halogenated Waste Stream Solubilize->Waste

Caption: Workflow emphasizing the conversion of solid dust to liquid solution to mitigate inhalation risk.

Waste Disposal & Emergency Response

Disposal Strategy (Cradle-to-Grave)

This compound contains a chlorine atom and a nitrogen-rich triazole ring .

  • Classification: Halogenated Organic Waste .

  • Segregation: DO NOT mix with strong acids. Triazoles can act as weak bases; exothermic salt formation is possible.

  • Container: High-density polyethylene (HDPE) carboy. Label clearly: "Toxic - Halogenated - Triazole Derivative."

Emergency Spills (Solid Powder)
  • Evacuate: Clear the immediate area (10 ft radius) to let dust settle (approx. 15 mins).

  • PPE Upgrade: If not already wearing a respirator, don a P100/N99 mask.

  • Wet Method: Do NOT dry sweep. Cover the spill with a paper towel dampened with a compatible solvent (e.g., Ethanol) or water.

  • Scoop: Gently scoop the wet material into a hazardous waste bag.

  • Wash: Clean the surface with soap and water three times.

References

  • European Chemicals Agency (ECHA). 1,2,4-Triazole: Substance Information & Classification (Reprotox). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC/NIOSH). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.